Product packaging for 2-Benzyloxy-5-bromobenzylbromide(Cat. No.:CAS No. 177759-47-6)

2-Benzyloxy-5-bromobenzylbromide

Cat. No.: B8595119
CAS No.: 177759-47-6
M. Wt: 356.05 g/mol
InChI Key: GFUCAZKENBZQDL-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-bromobenzylbromide is a useful research compound. Its molecular formula is C14H12Br2O and its molecular weight is 356.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2O B8595119 2-Benzyloxy-5-bromobenzylbromide CAS No. 177759-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177759-47-6

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C14H12Br2O/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

GFUCAZKENBZQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-bromobenzylbromide, a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related molecules and established chemical principles to offer a robust profile.

Chemical Structure and Properties

This compound is a disubstituted toluene derivative. Its structure features a benzyl ether group at the 2-position, a bromine atom at the 5-position, and a bromomethyl group at the 1-position of the benzene ring.

Molecular Formula: C₁₄H₁₂Br₂O

** IUPAC Name:** 1-(Benzyloxy)-4-bromo-2-(bromomethyl)benzene

CAS Number: Not assigned.

The physicochemical properties of this compound can be inferred from its constituent parts and related known compounds. The benzyloxy group increases lipophilicity, while the two bromine atoms contribute to a higher molecular weight and potential for further functionalization through nucleophilic substitution or coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)5-Benzyloxy-2-bromotoluene[1]2-Bromobenzyl bromide[2][3]
Molecular Weight 356.05 g/mol 277.15 g/mol 249.93 g/mol
Molecular Formula C₁₄H₁₂Br₂OC₁₄H₁₃BrOC₇H₆Br₂
Physical State Likely a solid at room temperature-Solid
Melting Point --29-32 °C[3]
Boiling Point --129 °C at 19 mmHg[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.-Soluble in dioxane. Insoluble in water.[3]

Synthesis of this compound: A Proposed Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of a suitable precursor, 5-Benzyloxy-2-bromotoluene.[4] This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions and often with photochemical initiation.[4]

Reaction Scheme:

Synthesis of this compound start 5-Benzyloxy-2-bromotoluene product This compound start->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Anhydrous Solvent (e.g., CCl₄) Heat or UV light reagents->product succinimide Succinimide (byproduct) product->succinimide

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Benzyloxy-2-bromotoluene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02-0.05 equivalents) to the solution.

  • Reaction Initiation: The reaction mixture is heated to reflux. For reactions that are sluggish, initiation with a UV lamp can be employed.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the benzylic bromide. This functional group is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.

Potential Reactions:

  • Ether and Ester Formation: Reaction with alcohols or carboxylates in the presence of a non-nucleophilic base will yield the corresponding ethers and esters.

  • Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.

  • Cyanide Displacement: Reaction with cyanide salts (e.g., NaCN or KCN) will produce the corresponding nitrile, which can be a precursor for carboxylic acids, amines, and amides.

  • Organometallic Coupling Reactions: The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

These reactive properties make this compound a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials with specific electronic or optical properties.

Reactivity_of_this compound main This compound Benzylic Bromide Aryl Bromide sub Nucleophilic Substitution main:f1->sub coup Cross-Coupling Reactions main:f2->coup ethers Ethers / Esters sub->ethers amines Amines sub->amines nitriles Nitriles sub->nitriles cc_bonds C-C Bonds coup->cc_bonds chet_bonds C-Heteroatom Bonds coup->chet_bonds

Caption: Reactivity profile of this compound.

Safety and Handling

Benzyl bromides are generally classified as lachrymators and skin and respiratory tract irritants.[2][5][6] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[6] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Hazard Statements
2-Bromobenzyl bromide H314: Causes severe skin burns and eye damage.
Benzyl bromide H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
2-(Benzyloxy)-5-bromobenzoic acid H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]

Conclusion

References

An In-depth Technical Guide to 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and drug development.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound commonly referred to as 2-Benzyloxy-5-bromobenzylbromide is 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene .

The chemical structure consists of a benzene ring substituted with a bromomethyl group at position 1, a benzyloxy group at position 2, and a bromine atom at position 5.

  • Molecular Formula: C₁₄H₁₂Br₂O

  • Molecular Weight: 356.05 g/mol

  • CAS Number: Not available.

Physicochemical Data

Property2-Bromobenzyl bromide[1][2]1-(Benzyloxy)-4-(bromomethyl)benzene[3][4]2-(Benzyloxy)-5-bromobenzoic acid[5][6]
Molecular Formula C₇H₆Br₂C₁₄H₁₃BrOC₁₄H₁₁BrO₃
Molecular Weight 249.93 g/mol 277.16 g/mol 307.14 g/mol
Melting Point 29-32 °CNot availableNot available
Boiling Point 129 °C at 19 mmHgNot availableNot available
Refractive Index n20/D 1.619Not availableNot available

Synthesis of 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

The primary synthetic route to 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene is through the free-radical bromination of the benzylic methyl group of a precursor, 2-(benzyloxy)-5-bromotoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.[7][8]

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

  • 2-(Benzyloxy)-5-bromotoluene (starting material)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.05 equivalents)

  • Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile.[9]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(benzyloxy)-5-bromotoluene (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The crude 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene can be further purified by recrystallization or column chromatography.

Synthesis_Pathway precursor 2-(Benzyloxy)-5-bromotoluene product 1-(Bromomethyl)-2-(benzyloxy)- 5-bromobenzene precursor->product Benzylic Bromination reagents NBS, AIBN (or UV light) Solvent (e.g., CCl4) byproduct Succinimide

Caption: Synthesis of 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene.

Applications in Drug Development and Organic Synthesis

Benzyl bromides are versatile reagents in organic synthesis, primarily serving as alkylating agents to introduce the benzyl moiety into a target molecule. The bromine atom at the benzylic position is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.[10]

Role as an Alkylating Agent:

1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene can be used to introduce the 2-(benzyloxy)-5-bromobenzyl group onto various nucleophiles such as alcohols, phenols, amines, and thiols. This is a common strategy in medicinal chemistry to synthesize complex molecules with potential biological activity. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis.

The presence of the bromine atom on the aromatic ring provides an additional site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the synthesis of a diverse library of compounds for drug screening.

Nucleophilic_Substitution reactant 1-(Bromomethyl)-2-(benzyloxy)- 5-bromobenzene product Alkylated Product (R-Nu-CH2-Ar) reactant->product SN2 Reaction nucleophile Nucleophile (Nu-H) leaving_group HBr

Caption: General nucleophilic substitution reaction.

Safety and Handling

Substituted benzyl bromides are generally considered to be lachrymators and skin irritants. It is essential to handle 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

Technical Guide: Synthesis and Characterization of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, a specific CAS number for 2-Benzyloxy-5-bromobenzylbromide has not been cataloged, suggesting it is not a commercially available compound. This guide provides a comprehensive overview of its synthesis from a plausible precursor and outlines the expected characterization data based on analogous chemical structures.

Introduction

This compound is a functionalized aromatic halide that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure combines a reactive benzyl bromide moiety, a bulky benzyloxy protecting group, and a bromine substituent on the aromatic ring. These features make it a valuable building block for introducing the 2-(benzyloxy)-5-bromobenzyl group into various molecular scaffolds. This document outlines a proposed synthetic route for this compound and provides key technical data to aid in its preparation and characterization.

Proposed Synthesis of this compound

The most direct synthetic route to this compound is via the benzylic bromination of its precursor, 5-Benzyloxy-2-bromotoluene.

2.1. Starting Material: 5-Benzyloxy-2-bromotoluene

The key starting material for the proposed synthesis is 5-Benzyloxy-2-bromotoluene.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
5-Benzyloxy-2-bromotoluene17671-75-9[1][2][3][4]C₁₄H₁₃BrO277.16[1]

2.2. Reaction: Benzylic Bromination

The selective bromination of the benzylic methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions.[5][6][7][8][9] This method is favored as it provides a low concentration of bromine, minimizing the risk of electrophilic aromatic substitution on the electron-rich ring.

2.3. Experimental Protocol: Radical Bromination

The following is a generalized experimental protocol for the benzylic bromination of substituted toluenes, adapted for the synthesis of this compound.

  • Reaction Setup: A solution of 5-Benzyloxy-2-bromotoluene (1.0 equivalent) in a suitable inert solvent, such as carbon tetrachloride or acetonitrile, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN, 0.02-0.1 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp or a high-wattage incandescent bulb to initiate the radical chain reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Physicochemical and Spectral Data

As this compound is not a commercially available compound, experimental data is not available. The following table summarizes the known data for the starting material and the predicted data for the final product.

Property 5-Benzyloxy-2-bromotoluene (Starting Material) This compound (Predicted Product)
Molecular Formula C₁₄H₁₃BrOC₁₄H₁₂Br₂O
Molecular Weight ( g/mol ) 277.16[1]356.05
Appearance Not specifiedLikely a solid at room temperature
¹H NMR (CDCl₃, δ in ppm) Aromatic protons (6.8-7.5 ppm, m), benzylic CH₂ (5.1 ppm, s), methyl CH₃ (2.3 ppm, s)Aromatic protons (6.9-7.6 ppm, m), benzylic CH₂O (5.1 ppm, s), benzylic CH₂Br (4.5 ppm, s)
¹³C NMR (CDCl₃, δ in ppm) Aromatic carbons (110-160 ppm), benzylic CH₂ (70 ppm), methyl CH₃ (20 ppm)Aromatic carbons (110-160 ppm), benzylic CH₂O (71 ppm), benzylic CH₂Br (33 ppm)

Note: The predicted NMR chemical shifts are based on typical values for similar functional groups in related structures.

Mandatory Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow start 5-Benzyloxy-2-bromotoluene product This compound start->product Benzylic Bromination reagents NBS, AIBN (cat.) CCl4, Reflux, hv

Caption: Synthetic route to this compound.

4.2. Radical Bromination Mechanism

The following diagram outlines the key steps in the free radical bromination of the benzylic position.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat/Light Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical + NBS NBS NBS Starting_Material 5-Benzyloxy-2-bromotoluene Benzylic_Radical Benzylic Radical Starting_Material->Benzylic_Radical + Br• Product This compound Benzylic_Radical->Product + Br2 Product->Br_Radical regenerates Br• Br2 Br2 Termination_Products Various radical combinations

Caption: Mechanism of free radical benzylic bromination.

References

An In-depth Technical Profile of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical properties of 2-Benzyloxy-5-bromobenzylbromide, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are calculated based on the compound's structure as derived from its IUPAC name.

PropertyValue
Molecular Formula C₁₄H₁₂Br₂O
Molecular Weight 356.05 g/mol

Experimental Protocols

Signaling Pathways and Logical Relationships

As a specific biochemical reagent or drug, the signaling pathways associated with this compound are not documented. However, the structural components of the molecule can be understood through the following logical relationship diagram.

cluster_base Base Structure cluster_substituents Substituents Benzylbromide Benzylbromide This compound This compound Benzylbromide->this compound forms the backbone 2-Benzyloxy 2-Benzyloxy 2-Benzyloxy->this compound at position 2 5-Bromo 5-Bromo 5-Bromo->this compound at position 5

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Benzyloxy-5-bromobenzylbromide, a valuable building block in organic synthesis and drug discovery. This document details the synthetic pathway from commercially available precursors, provides established experimental protocols, and explores the reactivity of this versatile compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the benzylation of 5-bromosalicylic acid, followed by reduction of the resulting carboxylic acid to a benzyl alcohol, and subsequent bromination to yield the target compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

The initial step involves the protection of the phenolic hydroxyl group of 5-bromosalicylic acid as a benzyl ether. This reaction proceeds in high yield via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid [1]

  • Materials: 5-Bromosalicylic acid, Benzyl bromide, Sodium hydroxide, Methanol, Water, Ethyl acetate, 4N Hydrochloric acid, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is added a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL).

    • The reaction mixture is heated to 60 °C and stirred at this temperature for 2 hours.

    • Upon completion of the reaction, the solvent is removed by rotary evaporation.

    • The residue is diluted with water and washed with ethyl acetate.

    • The aqueous layer is separated and acidified to pH=3 with 4N hydrochloric acid solution and subsequently extracted with ethyl acetate.

    • The combined organic phases are washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate.

    • The solvent is concentrated under reduced pressure to yield 2-(benzyloxy)-5-bromobenzoic acid.

  • Yield: 97%[1]

  • Characterization: LCMS: [M+H]+ m/z 307, 309[1]

Step 2: Reduction of 2-(Benzyloxy)-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol

The carboxylic acid is then reduced to the corresponding benzyl alcohol. A common and effective method for this transformation is the use of lithium aluminum hydride (LAH) in an anhydrous solvent.

Experimental Protocol: Reduction of 2-(Benzyloxy)-5-bromobenzoic acid (General Procedure)[2][3]

  • Materials: 2-(Benzyloxy)-5-bromobenzoic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of 2-(benzyloxy)-5-bromobenzoic acid in anhydrous THF under a nitrogen atmosphere, slowly add a solution of LAH in THF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and wash the solid with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford (2-(benzyloxy)-5-bromophenyl)methanol.

Step 3: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This can be achieved using a variety of brominating agents, with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) being common choices.

Experimental Protocol: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol (General Procedure)

  • Materials: (2-(Benzyloxy)-5-bromophenyl)methanol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of (2-(benzyloxy)-5-bromophenyl)methanol and PPh₃ in anhydrous THF under a nitrogen atmosphere, add NBS portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Analytical DataReference
2-(Benzyloxy)-5-bromobenzoic acidC₁₄H₁₁BrO₃307.1497LCMS: [M+H]⁺ 307, 309[1]
This compoundC₁₄H₁₂Br₂O372.05---

Reactivity of this compound

This compound is a versatile electrophile due to the presence of the reactive benzyl bromide moiety. The benzylic position is activated towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary reactivity of this compound is as an alkylating agent in Sₙ2 reactions. It readily reacts with a variety of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce the 2-benzyloxy-5-bromobenzyl group.

  • Alkylation of Amines and Heterocycles: It can be used to N-alkylate primary and secondary amines, as well as nitrogen-containing heterocycles, to introduce the substituted benzyl group, a common scaffold in medicinal chemistry.

  • Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides the corresponding ethers. A general procedure involves reacting the benzyl bromide with an alcohol in the presence of a base such as sodium hydride.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Materials: this compound, Alcohol or Phenol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), 18-crown-6 (optional).

  • Procedure:

    • To a stirred suspension of NaH in dry THF, add the alcohol or phenol dropwise under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Add a solution of this compound in dry THF dropwise to the above solution (the use of 18-crown-6 can facilitate the reaction).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated NH₄Cl solution and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.

Visualizations

Synthesis Pathway

Synthesis_of_2_Benzyloxy_5_bromobenzylbromide A 5-Bromosalicylic acid B 2-(Benzyloxy)-5-bromobenzoic acid A->B  Benzyl bromide, NaOH, MeOH/H₂O, 60°C   C (2-(Benzyloxy)-5-bromophenyl)methanol B->C  LiAlH₄, THF   D This compound C->D  PPh₃, NBS, THF   Reactivity_of_2_Benzyloxy_5_bromobenzylbromide cluster_nucleophiles Nucleophiles A This compound B N-Alkylated Amines / Heterocycles A->B  Sₙ2 Reaction   C Ethers A->C  Williamson Ether Synthesis   Nuc1 R₂NH Nuc2 R-OH / Ar-OH + Base

References

An In-depth Technical Guide to the Physicochemical Properties of Brominated Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties

The properties of brominated benzyl derivatives are dictated by the interplay of the aromatic ring, the bromine substituent, the benzyloxy group, and the reactive benzyl bromide moiety. While specific quantitative data for 2-Benzyloxy-5-bromobenzylbromide is unavailable, the following tables summarize the known properties of key related structures to provide a comparative reference.

Table 1: Physicochemical Properties of Related Compounds
Property2-Benzyloxy-5-bromobenzoic acid2-Bromobenzyl bromide
Molecular Formula C₁₄H₁₁BrO₃[1][2]C₇H₆Br₂[3]
Molecular Weight 307.14 g/mol [1][2]249.93 g/mol [3][4][5]
Melting Point Not specified29-32 °C[4][6]
Boiling Point Not specified129 °C at 19 mmHg[4][6]
Solubility Soluble in methanol[1]Soluble in dioxane[4]
Appearance Not specifiedSolid[4]
Table 2: Spectroscopic and Computational Data
Property2-Benzyloxy-5-bromobenzoic acid2-Bromobenzyl bromide
CAS Number 62176-31-2[1]3433-80-5[3][4]
InChIKey VIQAXGLEBKDMGC-UHFFFAOYSA-N[2]LZSYGJNFCREHMD-UHFFFAOYSA-N[4]
Computed XLogP3 3.6[2]3.2[5]
Hydrogen Bond Donor Count 1[2]0[5]
Hydrogen Bond Acceptor Count 3[2]0[5]

Synthesis and Reactivity

The synthesis of these compounds typically involves bromination and etherification reactions on a benzene ring precursor. The reactivity is largely governed by the benzyl bromide group, which is a potent electrophile, and the substituents on the aromatic ring.

A plausible synthetic pathway for a compound like this compound would likely involve the bromination of a benzylic methyl group after establishing the benzyloxy and bromo substituents on the aromatic ring.

Reactivity Profile:

The bromoacetyl group, structurally similar to a benzyl bromide, is highly reactive in nucleophilic substitution reactions.[7] This suggests that this compound would readily react with various nucleophiles. The benzyloxy group can also influence the reactivity of the molecule.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, a representative procedure for the synthesis of a related compound, 2-Benzyloxy-5-bromobenzoic acid , is described below. This can provide a foundational understanding of the reaction conditions and workup procedures that might be applicable.

Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid[1]

This synthesis involves the hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate.

Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol)

  • Methanol (50 mL)

  • Sodium hydroxide (7.25 g, 181 mmol)

  • Water (20.00 mL)

  • 4N Hydrochloric acid

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate

  • Saturated brine

Procedure:

  • Dissolve Benzyl 2-benzyloxy-5-bromobenzoate in methanol.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Dilute the residue with water and wash with ethyl acetate.

  • Separate the aqueous layer and acidify to a pH of 3 with 4N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product.

Yield: 13.46 g (97%)

Safety and Handling

Compounds containing benzyl bromide moieties are typically lachrymators and cause skin and eye irritation.[5][8] They should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

General Hazards Associated with Related Compounds:

  • 2-Benzyloxy-5-bromobenzoic acid: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • 2-Bromobenzyl bromide: Causes severe skin burns and eye damage.[5][6] It is also a lachrymator.[5]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.[8][9]

  • Use only outdoors or in a well-ventilated area.[8]

  • Wash skin thoroughly after handling.[8][9]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[9][10]

Potential Applications and Biological Activity

While no specific biological activity is reported for this compound, related structures have been investigated for their potential in medicinal chemistry and organic synthesis.

  • Intermediate in Synthesis: Brominated aromatic esters serve as critical intermediates in the synthesis of more complex organic molecules, including pharmaceuticals.[7]

  • Antimicrobial and Cytotoxic Activity: Some benzylidene-furanone derivatives, which can be synthesized from related starting materials, have shown moderate cytotoxic activity against various cancer cell lines.[11] The presence of a bromine atom on the benzyl group has been noted to influence this activity.[11] Benzofuroxan hybrids have also demonstrated antimicrobial and cytotoxic properties.[12]

  • Enzyme Inhibition: The reactivity of the bromoacetyl group suggests potential applications in enzyme inhibition studies and for probing protein-ligand interactions.[7]

Visualizations

Logical Relationship of Related Compounds

G A This compound (Target Compound - Data Unavailable) B 2-Benzyloxy-5-bromobenzoic acid A->B Shares Benzyloxy and Bromo Substituents C 2-Bromobenzyl bromide A->C Shares Benzyl Bromide Moiety E Substituted Benzene Ring B->E Is a D Benzyl Bromide Core Structure C->D Is a D->A E->A

Caption: Relationship between the target compound and its structurally similar analogs.

General Experimental Workflow for Organic Synthesis

G cluster_0 Reaction Phase cluster_1 Workup & Purification A Reactant Dissolution B Addition of Reagents A->B C Reaction at Controlled Temperature B->C D Solvent Removal C->D Reaction Completion E Aqueous Wash / Extraction D->E F Drying of Organic Phase E->F G Final Product Isolation (e.g., Concentration) F->G

Caption: A generalized workflow for a typical organic synthesis and purification process.

References

The Pivotal Role of 2-Benzyloxy-5-bromobenzylbromide as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-5-bromobenzylbromide is a key organic intermediate characterized by its trifunctional nature, incorporating a reactive benzyl bromide moiety, a protective benzyloxy group, and a bromine substituent on the aromatic ring. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors. Its ability to undergo a variety of chemical transformations allows for the strategic introduction of a substituted benzyl unit into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound as a chemical intermediate, supported by experimental data and procedural outlines.

Introduction

Chemical intermediates are the foundational components upon which complex molecular architectures are built. Their strategic importance in multi-step syntheses cannot be overstated, as they directly influence the efficiency, yield, and accessibility of target molecules. This compound has emerged as a significant intermediate due to its inherent reactivity and versatility. The benzyl bromide group serves as a potent electrophile for alkylation reactions, the benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, and the aromatic bromine atom provides a handle for cross-coupling reactions. This guide will delve into the technical aspects of this intermediate, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 2-hydroxy-5-bromotoluene.

Step 1: Benzylation of 2-hydroxy-5-bromotoluene

The first step involves the protection of the hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis.

Step 2: Radical Bromination of 2-Benzyloxy-5-bromotoluene

The subsequent step is the radical bromination of the methyl group to afford the desired benzyl bromide. This reaction is typically initiated by light or a radical initiator.

A plausible synthetic workflow is illustrated below:

Synthesis_Workflow Start 2-Hydroxy-5-bromotoluene Step1 Williamson Ether Synthesis (Benzyl bromide, K2CO3, Acetone) Start->Step1 Intermediate 2-Benzyloxy-5-bromotoluene Step1->Intermediate Step2 Radical Bromination (N-Bromosuccinimide, AIBN, CCl4, light) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Benzyloxy-5-bromotoluene
  • To a solution of 2-hydroxy-5-bromotoluene (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 2-benzyloxy-5-bromotoluene.

Experimental Protocol: Synthesis of this compound
  • Dissolve 2-benzyloxy-5-bromotoluene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and water, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.

Chemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₁₄H₁₂Br₂O. Its reactivity is dominated by the benzyl bromide functional group.

PropertyValue
Molecular Formula C₁₄H₁₂Br₂O
Molecular Weight 372.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactive Sites Benzyl bromide, Aryl bromide

The benzylic bromide is highly susceptible to nucleophilic substitution reactions, proceeding readily through an S_N2 mechanism, although an S_N1 pathway can also be involved due to the stability of the resulting benzylic carbocation.

Reactivity Intermediate This compound SN2 SN2 Reaction (with Nucleophiles like amines, alkoxides, thiolates) Intermediate->SN2 Primary reaction pathway SN1 SN1 Reaction (favored by polar protic solvents) Intermediate->SN1 ArylBr Aryl Bromide Reactivity Intermediate->ArylBr Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) ArylBr->Coupling

Caption: Reactivity profile of this compound.

Role as a Chemical Intermediate in Drug Discovery and Development

The utility of this compound as an intermediate is pronounced in the synthesis of biologically active molecules. Its structure provides a scaffold that can be elaborated in a stepwise and controlled manner.

Introduction of the Benzyloxybenzyl Moiety

The primary application of this intermediate is to introduce the 2-benzyloxy-5-bromobenzyl group into a target molecule. This is typically achieved by reacting it with a nucleophile, such as an amine, phenol, or thiol.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct TypeReaction ConditionsTypical Yield (%)
Primary AmineSecondary AmineK₂CO₃, Acetonitrile, RT85-95
PhenolBenzyl EtherCs₂CO₃, DMF, 60 °C80-90
ThiolBenzyl ThioetherNaH, THF, 0 °C to RT90-98
Subsequent Functionalization

Following the initial alkylation, the two bromine atoms in the product offer orthogonal handles for further chemical modification. The benzyloxy group can be deprotected via hydrogenolysis to reveal a phenolic hydroxyl group, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

An example of a logical workflow for library synthesis is depicted below:

Drug_Discovery_Workflow cluster_0 Scaffold Elaboration cluster_1 Diversification Intermediate This compound Alkylation Alkylation of Nucleophile (Nu-H) Intermediate->Alkylation Product1 Nu-(2-Benzyloxy-5-bromobenzyl) Alkylation->Product1 CrossCoupling Suzuki Coupling (Arylboronic acid, Pd catalyst) Product1->CrossCoupling Deprotection Hydrogenolysis (H2, Pd/C) Product1->Deprotection Product2 Nu-(2-Benzyloxy-5-arylbenzyl) CrossCoupling->Product2 Product4 Nu-(2-Hydroxy-5-arylbenzyl) Product3 Nu-(2-Hydroxy-5-bromobenzyl) Deprotection->Product3 Product2->Deprotection Product2->Product4 Product3->CrossCoupling Can undergo further coupling

Caption: Logical workflow for library synthesis using the intermediate.

Conclusion

This compound stands out as a highly effective and versatile chemical intermediate. Its well-defined reactivity allows for its strategic incorporation into complex molecules, and the presence of multiple functional groups provides numerous avenues for subsequent chemical modifications. For researchers and scientists in the field of drug development, a thorough understanding of the properties and applications of this intermediate can unlock new synthetic pathways and facilitate the efficient discovery of novel therapeutic agents. The experimental protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for harnessing the full potential of this powerful synthetic tool.

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: A Versatile Building Block for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites for the construction of complex molecular architectures. Its structure, featuring a reactive benzyl bromide for nucleophilic substitution and a bromo-substituted aromatic ring amenable to cross-coupling reactions, makes it a versatile tool for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy group also provides a handle for further functionalization or can serve as a protective group that can be removed under specific conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and a summary of its key chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors are presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Benzyloxy-5-bromobenzoic acidC₁₄H₁₁BrO₃307.1462176-31-2[1]
(2-(Benzyloxy)-5-bromophenyl)methanolC₁₄H₁₃BrO₂293.16N/A
5-Benzyloxy-2-bromotolueneC₁₄H₁₃BrO293.1617671-75-9
This compound C₁₄H₁₂Br₂O 372.05 N/A

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 2-benzyloxy-5-bromobenzoic acid or 5-benzyloxy-2-bromotoluene.

Route 1: From 2-Benzyloxy-5-bromobenzoic acid

This route involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

dot

Synthesis Route 1 start 2-Benzyloxy-5-bromobenzoic acid intermediate (2-(Benzyloxy)-5-bromophenyl)methanol start->intermediate Reduction (e.g., LiAlH4, THF) end This compound intermediate->end Bromination (e.g., PBr3, CBr4/PPh3)

Caption: Synthesis of this compound from the corresponding benzoic acid.

A detailed protocol for the reduction of the analogous 2-bromo-5-methylbenzoic acid is available and can be adapted.[2]

  • To a solution of 2-benzyloxy-5-bromobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(benzyloxy)-5-bromophenyl)methanol.

ReactantReagentSolventTemperatureReaction TimeYield
2-Benzyloxy-5-bromobenzoic acidLiAlH₄THF0 °C to RTVariesHigh (expected)

A general method for the conversion of benzyl alcohols to benzyl bromides involves the use of phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]

  • Dissolve (2-(benzyloxy)-5-bromophenyl)methanol in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether at 0 °C.

  • Slowly add phosphorus tribromide or a solution of carbon tetrabromide and triphenylphosphine to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ReactantReagentSolventTemperatureReaction TimeYield
(2-(Benzyloxy)-5-bromophenyl)methanolPBr₃ or CBr₄/PPh₃DCM or Et₂O0 °C to RTVariesGood to High (expected)
Route 2: From 5-Benzyloxy-2-bromotoluene

This route involves the radical bromination of the benzylic methyl group.

dot

Synthesis Route 2 start 5-Benzyloxy-2-bromotoluene end This compound start->end Benzylic Bromination (e.g., NBS, AIBN, CCl4, light)

Caption: Synthesis via benzylic bromination of the corresponding toluene derivative.

The Wohl-Ziegler reaction is a standard method for benzylic bromination.[4][5]

  • Dissolve 5-benzyloxy-2-bromotoluene in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a light source (e.g., a tungsten lamp) to initiate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

ReactantReagentInitiatorSolventConditionsYield
5-Benzyloxy-2-bromotolueneNBSAIBNCCl₄Reflux, lightGood to High (expected)

Reactivity and Applications as a Building Block

This compound is an excellent electrophile for Sₙ2 reactions at the benzylic position, allowing for the introduction of a variety of nucleophiles. The carbon-bromine bond at the benzylic position is significantly more reactive than the aryl bromide, enabling selective functionalization.

dot

Reactivity start This compound product_N Amine Adduct start->product_N R₂NH product_O Ether/Ester Adduct start->product_O ROH/RCOOH product_S Thioether Adduct start->product_S RSH

Caption: General reactivity of this compound with various nucleophiles.

Reactions with Amine Nucleophiles

Benzylamines are important structural motifs in many biologically active compounds. This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.[6][7]

  • Dissolve the amine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

NucleophileProductBaseSolvent
Primary/Secondary AmineN-Benzylated AmineK₂CO₃, Et₃NDMF, CH₃CN
Reactions with Oxygen Nucleophiles

The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding benzyl ethers. Similarly, reaction with carboxylic acids yields benzyl esters. These reactions are useful for introducing the benzyloxybenzyl moiety into various molecules.

  • To a solution of the alcohol, phenol, or carboxylic acid in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for a short period to form the corresponding alkoxide, phenoxide, or carboxylate.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction at room temperature or with heating until completion.

  • Work up the reaction as described for N-alkylation to isolate the desired ether or ester.

NucleophileProductBaseSolvent
Alcohol/PhenolBenzyl EtherK₂CO₃, NaHDMF, Acetone
Carboxylic AcidBenzyl EsterK₂CO₃, Et₃NDMF, CH₃CN
Reactions with Sulfur Nucleophiles

Thiols and thiophenols are excellent nucleophiles that react efficiently with this compound to form thioethers. This reaction is valuable for the synthesis of sulfur-containing compounds.[8]

  • The procedure is similar to O-alkylation, using a thiol or thiophenol as the nucleophile and a suitable base (e.g., potassium carbonate, sodium hydroxide) in a polar aprotic solvent.

  • The reaction typically proceeds readily at room temperature.

  • Standard aqueous workup and purification yield the desired thioether.

NucleophileProductBaseSolvent
Thiol/ThiophenolBenzyl ThioetherK₂CO₃, NaOHDMF, CH₃CN

Applications in Drug Discovery and Heterocyclic Synthesis

The 2-benzyloxy-5-bromobenzyl moiety is a key fragment in a number of biologically active molecules. The benzyloxy group can be a crucial pharmacophore, and the bromo substituent provides a site for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for drug discovery.

Furthermore, the dual reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be used in intramolecular cyclization reactions or as a key component in multi-component reactions to construct complex ring systems.

Spectroscopic Data

  • ¹H NMR: The benzylic protons (CH₂Br) are expected to appear as a singlet at approximately 4.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7.0-7.5 ppm). The benzylic protons of the benzyloxy group (OCH₂) will likely appear as a singlet around 5.1 ppm.

  • ¹³C NMR: The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for sequential and selective functionalization, making it an ideal starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic tool in their research and development endeavors.

References

An In-depth Technical Guide to 2-Benzyloxy-5-bromobenzylbromide: Synthesis, Predicted Characteristics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a halogenated aromatic ether that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. Its structure, featuring a reactive benzyl bromide moiety and a benzyloxy group, makes it a versatile building block for introducing a substituted benzyl group into various molecular scaffolds. This guide outlines the predicted physical and chemical characteristics of this compound, a plausible synthetic route, and detailed experimental protocols based on established chemical transformations.

Predicted Physicochemical Characteristics

The exact physical and chemical properties of this compound have not been empirically determined. However, by examining the data of structurally analogous compounds, we can infer its likely characteristics.

Table 1: Physicochemical Data of Structurally Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(Benzyloxy)-5-bromobenzoic acid[1]C₁₄H₁₁BrO₃307.14Not AvailableNot Available
Methyl 2-(benzyloxy)-5-bromobenzoate[2]C₁₅H₁₃BrO₃321.16Not AvailableNot Available
2-(Benzyloxy)-5-bromobenzaldehydeC₁₄H₁₁BrO₂291.14Solid (form)Not Available
2-Bromobenzyl bromide[3][4]C₇H₆Br₂249.9329-32129 (at 19 mmHg)
5-Benzyloxy-2-bromotolueneC₁₄H₁₃BrO277.16Not AvailableNot Available

Based on these related structures, this compound is predicted to be a solid at room temperature with a relatively high boiling point. Its molecular formula would be C₁₄H₁₂Br₂O, and its molecular weight would be approximately 372.05 g/mol .

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound is through the radical bromination of 5-Benzyloxy-2-bromotoluene. This precursor can be synthesized from commercially available starting materials.

Logical Synthesis Workflow

4-Bromo-2-methylphenol 4-Bromo-2-methylphenol 5-Benzyloxy-2-bromotoluene 5-Benzyloxy-2-bromotoluene 4-Bromo-2-methylphenol->5-Benzyloxy-2-bromotoluene Benzyl Bromide, K2CO3, Acetone This compound This compound 5-Benzyloxy-2-bromotoluene->this compound N-Bromosuccinimide, AIBN, CCl4, light

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry methodologies.

Synthesis of 5-Benzyloxy-2-bromotoluene

This procedure outlines the benzylation of 4-bromo-2-methylphenol.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve 4-bromo-2-methylphenol in acetone Dissolve 4-bromo-2-methylphenol in acetone Add K2CO3 and Benzyl Bromide Add K2CO3 and Benzyl Bromide Dissolve 4-bromo-2-methylphenol in acetone->Add K2CO3 and Benzyl Bromide Reflux the mixture for 12-18 hours Reflux the mixture for 12-18 hours Add K2CO3 and Benzyl Bromide->Reflux the mixture for 12-18 hours Monitor reaction by TLC Monitor reaction by TLC Reflux the mixture for 12-18 hours->Monitor reaction by TLC Filter off K2CO3 Filter off K2CO3 Monitor reaction by TLC->Filter off K2CO3 Concentrate filtrate Concentrate filtrate Filter off K2CO3->Concentrate filtrate Dissolve residue in Ethyl Acetate Dissolve residue in Ethyl Acetate Concentrate filtrate->Dissolve residue in Ethyl Acetate Wash with water and brine Wash with water and brine Dissolve residue in Ethyl Acetate->Wash with water and brine Dry over Na2SO4 Dry over Na2SO4 Wash with water and brine->Dry over Na2SO4 Concentrate under reduced pressure Concentrate under reduced pressure Dry over Na2SO4->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve 5-Benzyloxy-2-bromotoluene in CCl4 Dissolve 5-Benzyloxy-2-bromotoluene in CCl4 Add NBS and AIBN Add NBS and AIBN Dissolve 5-Benzyloxy-2-bromotoluene in CCl4->Add NBS and AIBN Heat to reflux with light irradiation Heat to reflux with light irradiation Add NBS and AIBN->Heat to reflux with light irradiation Monitor reaction by TLC Monitor reaction by TLC Heat to reflux with light irradiation->Monitor reaction by TLC Cool to room temperature Cool to room temperature Monitor reaction by TLC->Cool to room temperature Filter off succinimide Filter off succinimide Cool to room temperature->Filter off succinimide Wash filtrate with Na2S2O3 solution Wash filtrate with Na2S2O3 solution Filter off succinimide->Wash filtrate with Na2S2O3 solution Wash with water and brine Wash with water and brine Wash filtrate with Na2S2O3 solution->Wash with water and brine Dry over MgSO4 Dry over MgSO4 Wash with water and brine->Dry over MgSO4 Concentrate under reduced pressure Concentrate under reduced pressure Dry over MgSO4->Concentrate under reduced pressure Recrystallize from hexane Recrystallize from hexane Concentrate under reduced pressure->Recrystallize from hexane This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophilic Substitution Nucleophilic Substrate (e.g., Amine, Alcohol, Thiol) Nucleophilic Substrate (e.g., Amine, Alcohol, Thiol) Nucleophilic Substrate (e.g., Amine, Alcohol, Thiol)->Substituted Product Further Functionalization (e.g., Suzuki Coupling) Further Functionalization (e.g., Suzuki Coupling) Substituted Product->Further Functionalization (e.g., Suzuki Coupling) Biologically Active Molecule Biologically Active Molecule Further Functionalization (e.g., Suzuki Coupling)->Biologically Active Molecule

References

Potential Research Areas for 2-Benzyloxy-5-bromobenzylbromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-5-bromobenzylbromide is a halogenated aromatic compound that, while not extensively described in current literature, represents a versatile and promising building block for synthetic and medicinal chemistry. Its trifunctional nature—a reactive benzyl bromide group for alkylation, a bromine atom for cross-coupling reactions, and a bulky benzyloxy group influencing steric and electronic properties—opens avenues for the creation of novel molecular scaffolds. This technical guide outlines the synthesis of this compound from commercially available precursors and explores its potential applications in the development of new therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 2-(Benzyloxy)-5-bromobenzaldehyde. The proposed synthetic pathway involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by a bromination reaction to yield the final product.

G A 2-(Benzyloxy)-5-bromobenzaldehyde B Reduction (e.g., NaBH4, Methanol) A->B Step 1 C 2-Benzyloxy-5-bromobenzyl alcohol B->C D Bromination (e.g., PPh3, NBS, THF) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Key Compounds

The following table summarizes key quantitative data for the starting material, intermediate, and the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
2-(Benzyloxy)-5-bromobenzaldehydeC₁₄H₁₁BrO₂291.14Solid121124-94-5[1][2]
2-Benzyloxy-5-bromobenzyl alcoholC₁₄H₁₃BrO₂293.16Solid (Predicted)N/A
This compoundC₁₄H₁₂Br₂O372.05Solid (Predicted)N/A
Experimental Protocols

Step 1: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde to 2-Benzyloxy-5-bromobenzyl alcohol

This procedure is based on the standard reduction of aromatic aldehydes to alcohols.

  • Materials: 2-(Benzyloxy)-5-bromobenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Deionized water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 2-(Benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude 2-Benzyloxy-5-bromobenzyl alcohol, which can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-Benzyloxy-5-bromobenzyl alcohol to this compound

This protocol utilizes a mild bromination method suitable for benzylic alcohols.[3]

  • Materials: 2-Benzyloxy-5-bromobenzyl alcohol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF), Deionized water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-Benzyloxy-5-bromobenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with deionized water.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Potential Research Areas

The chemical structure of this compound makes it a valuable precursor for synthesizing a diverse range of novel compounds with potential biological activities. The benzyl bromide moiety is an excellent electrophile for nucleophilic substitution reactions, while the bromo-substituent on the aromatic ring can participate in various cross-coupling reactions.

G cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_applications Potential Applications A This compound B Nucleophilic Substitution (with N-heterocycles, amines, etc.) A->B Reaction at -CH2Br C Suzuki/Heck Coupling (at C-Br bond) A->C Reaction at C-Br D Chalcone Synthesis Precursor A->D Functionalization E Anticancer Agents (e.g., Isatin Derivatives) B->E F Anticonvulsant Agents B->F G MAO Inhibitors (Neurodegenerative Diseases) B->G H Antimicrobial Agents (e.g., Chalcones, Benzimidazoles) B->H D->H

References

Methodological & Application

Application Notes and Protocols: 2-Benzyloxy-5-bromobenzylbromide in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a versatile reagent for the N-alkylation of primary and secondary amines, facilitating the introduction of the 2-benzyloxy-5-bromobenzyl moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a potential hydrogen bond donor or a site for further functionalization. The bromo substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. N-alkylated benzylamines are prevalent in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anti-cancer properties.[1][2] This document provides detailed protocols for the synthesis of this compound and its application in the N-alkylation of various amines.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 2-benzyloxy-5-bromobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the bromination of the alcohol to yield the target benzyl bromide.

Step 1: Reduction of 2-Benzyloxy-5-bromobenzoic Acid to (2-(Benzyloxy)-5-bromophenyl)methanol

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4][5]

Reaction Scheme:

Step 2: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to this compound

The conversion of the benzyl alcohol to the benzyl bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[6][7]

Reaction Scheme:

N-Alkylation of Amines

This compound can be used to alkylate a wide range of primary and secondary amines. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[8] The reaction is usually carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Experimental Protocols

Protocol 1: Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol

Materials:

  • 2-Benzyloxy-5-bromobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-benzyloxy-5-bromobenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-(benzyloxy)-5-bromophenyl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

  • (2-(Benzyloxy)-5-bromophenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice.

  • Separate the organic layer and wash it with cold water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be used directly in the next step or purified by recrystallization.

Protocol 3: General Procedure for N-Alkylation of Amines

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the amine (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).

  • Add a solution of this compound (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-80 °C to increase the rate if necessary.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine. For basic amine products, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel column.[9][10]

Data Presentation

Table 1: Synthesis of this compound - Representative Yields

StepReactantReagentSolventTemperatureTime (h)Yield (%)
12-Benzyloxy-5-bromobenzoic acidLiAlH₄THFReflux485-95
2(2-(Benzyloxy)-5-bromophenyl)methanolPBr₃DCM0 °C to RT380-90

Table 2: N-Alkylation of Various Amines with this compound

EntryAmineBaseSolventTemperatureTime (h)ProductYield (%)
1AnilineK₂CO₃DMFRT16N-(2-(Benzyloxy)-5-bromobenzyl)aniline85
2BenzylamineEt₃NMeCN50 °C12N-(2-(Benzyloxy)-5-bromobenzyl)benzylamine90
3MorpholineK₂CO₃DMFRT184-(2-(Benzyloxy)-5-bromobenzyl)morpholine92
4PiperidineEt₃NMeCNRT241-(2-(Benzyloxy)-5-bromobenzyl)piperidine88
5DiethylamineK₂CO₃DMF60 °C10N-(2-(Benzyloxy)-5-bromobenzyl)-N-ethylamine82

Mandatory Visualization

Signaling Pathway

The N-benzylamine scaffold is a common feature in molecules targeting various signaling pathways implicated in diseases such as cancer. For instance, these compounds can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a synthesized N-(2-benzyloxy-5-bromobenzyl) derivative.

G Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adaptor Adaptor Protein RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-Benzylamine Derivative (Synthesized Compound) Inhibitor->Raf Inhibition Apoptosis Apoptosis G Experimental Workflow start Start: 2-Benzyloxy-5-bromobenzoic acid reduction Step 1: Reduction (LiAlH4, THF) start->reduction alcohol Intermediate: (2-(Benzyloxy)-5-bromophenyl)methanol reduction->alcohol bromination Step 2: Bromination (PBr3, DCM) alcohol->bromination reagent Reagent: This compound bromination->reagent alkylation Step 3: N-Alkylation (Amine, Base, Solvent) reagent->alkylation purification Purification: Column Chromatography alkylation->purification product Final Product: N-Alkylated Amine purification->product characterization Characterization: (NMR, MS, etc.) product->characterization end End characterization->end

References

Application Notes and Protocols for O-Alkylation using 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of phenolic and alcoholic hydroxyl groups using 2-Benzyloxy-5-bromobenzylbromide. This reagent is a versatile building block in organic synthesis, particularly in the construction of complex molecules and potential drug candidates, allowing for the introduction of a substituted benzyl moiety that can be further functionalized. The protocols outlined below are based on the well-established Williamson ether synthesis.

Core Concepts and Reaction Principle

The O-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis. In this reaction, a phenoxide or alkoxide, generated by deprotonating the corresponding phenol or alcohol with a suitable base, acts as a nucleophile. This nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[1][2][3]

The general transformation can be depicted as follows:

Key to the success of this reaction is the choice of base and solvent to ensure efficient deprotonation of the hydroxyl group without promoting side reactions.

Experimental Protocols

Two primary protocols are provided, catering to substrates with different acidities, such as phenols (more acidic) and alcohols (less acidic).

Protocol 1: O-Alkylation of Phenols

This protocol is suitable for the O-alkylation of various substituted and unsubstituted phenols.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equivalent) in acetone or DMF (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.[2]

Protocol 2: O-Alkylation of Alcohols

This protocol is designed for the O-alkylation of primary and secondary alcohols, which are generally less acidic than phenols and may require a stronger base.

Materials:

  • Alcohol derivative

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1-1.2 equivalents) in anhydrous THF or DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure ether product.

Data Presentation: Expected Outcomes

While specific yields for reactions with this compound are not extensively reported in the literature, the Williamson ether synthesis is a robust and high-yielding reaction.[1] The following table provides a general expectation of yields and reaction conditions based on similar benzylation reactions.

Substrate TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Electron-rich PhenolsK₂CO₃Acetone/DMF25-702-1285-95
Electron-neutral PhenolsK₂CO₃DMF50-806-1875-90
Electron-poor PhenolsCs₂CO₃/NaHDMF/THF25-8012-2460-85
Primary AlcoholsNaHTHF/DMF0-252-880-95
Secondary AlcoholsNaHTHF/DMF25-608-2450-80

Note: Reaction conditions should be optimized for each specific substrate to achieve the best results. Steric hindrance around the hydroxyl group can significantly impact reaction rates and yields.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of a phenol using this compound.

experimental_workflow reagents Phenol This compound Base (e.g., K₂CO₃) reaction Reaction Mixture (Stirring at RT or elevated temp) reagents->reaction solvent Solvent (e.g., Acetone/DMF) solvent->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure O-alkylated Product purification->product

Caption: General workflow for the O-alkylation of phenols.

Signaling Pathway Analogy: The Logic of Williamson Ether Synthesis

This diagram illustrates the logical progression of the Williamson ether synthesis.

williamson_logic substrate R-OH (Alcohol/Phenol) deprotonation Deprotonation substrate->deprotonation base Base base->deprotonation nucleophile R-O⁻ (Alkoxide/Phenoxide) (Active Nucleophile) deprotonation->nucleophile sn2 SN2 Attack nucleophile->sn2 alkyl_halide This compound (Electrophile) alkyl_halide->sn2 product R-O-CH₂-(C₆H₃)(Br)(OCH₂Ph) (Ether Product) sn2->product leaving_group Br⁻ (Leaving Group) sn2->leaving_group

References

Application Notes and Protocols for 2-Benzyloxy-5-bromobenzylbromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a versatile bifunctional reagent that holds significant potential in the synthesis of complex organic molecules, particularly in the construction of diarylmethanes and other benzylic-substituted compounds. Its structure incorporates a benzyl bromide moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a protected phenol, offering a handle for further functionalization. This document provides detailed application notes and generalized protocols for the use of this compound in several key cross-coupling reactions.

Disclaimer: The following protocols are generalized based on established methods for similar benzyl bromides and may require optimization for this compound.

Key Applications in Cross-Coupling Reactions

This compound is an excellent electrophilic partner for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. The primary applications include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form diarylmethanes.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize benzylic alkynes.

  • Heck Coupling: Reaction with alkenes to produce substituted allylbenzenes.

  • Buchwald-Hartwig Amination: Amination with primary or secondary amines to yield benzylamines.

These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Data Presentation: Representative Cross-Coupling Conditions for Benzyl Bromides

The following table summarizes typical reaction conditions for various cross-coupling reactions of benzyl bromides, which can serve as a starting point for optimizing reactions with this compound.

Reaction Type Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Suzuki-MiyauraPd(OAc)₂JohnPhosK₂CO₃DMFMicrowave (160)Moderate to Good[1]
Suzuki-MiyauraPdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂O or CPME/H₂O77-90up to 91[2]
Sonogashira (sp-sp³)[Pd(μ-I)P(tBu)₃]₂P(tBu)₃- (with lithium acetylides)THFRoom Temp61-91[3]
HeckNi(cod)₂PCyPh₂--Room Tempup to 99[4]
Buchwald-HartwigPd₂(dba)₃BINAP or P(o-tolyl)₃NaOtBuToluene80-100Varies[3]
Negishi (Co-cat)CoBr₂--DMAc80up to 99

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of benzylic bromides.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • JohnPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vials

  • Standard workup and purification reagents

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 20-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes the coupling of a benzyl bromide with a lithium acetylide, a variation of the Sonogashira reaction.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., (Triisopropylsilyl)acetylene, 1.1 equivalents)

  • n-Butyllithium (1.1 equivalents, 2.5 M in hexanes)

  • [Pd(μ-I)P(tBu)₃]₂ (3 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at this temperature to form the lithium acetylide.

  • In a separate flask, dissolve this compound (1.0 mmol) and [Pd(μ-I)P(tBu)₃]₂ (0.03 mmol) in anhydrous THF (5 mL).

  • Add the benzyl bromide solution to the lithium acetylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 10-30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the benzylic alkyne product.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of a benzyl bromide.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Standard workup and purification reagents

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) and this compound (1.0 mmol).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired benzylamine.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Catalyst (this compound, Coupling Partner, Pd Catalyst, Ligand, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex [R¹-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition transmetalation Transmetalation Complex [R¹-Pd(II)L₂-R²] oa_complex->transmetalation Transmetalation r2b R²-B(OR)₂ r2b->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination bx B(OR)₂X transmetalation->bx reductive_elimination->pd0 Reductive Elimination product R¹-R² reductive_elimination->product r1x R¹-X (this compound) r1x->oa_complex base Base base->transmetalation center

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Reactions with 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Benzyloxy-5-bromobenzylbromide, a versatile reagent in organic synthesis and drug discovery. This document includes detailed protocols for its synthesis from commercially available precursors and its application as an alkylating agent.

Introduction

This compound is a substituted aromatic compound containing a reactive benzyl bromide moiety. The presence of the benzyloxy group and the bromine atom on the aromatic ring allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. Its structural features are of interest in the development of novel therapeutic agents, including enzyme inhibitors and anticancer compounds.[1][2] The benzyl bromide functionality serves as a potent electrophile for the alkylation of various nucleophiles, a common strategy in drug development to introduce a lipophilic benzyl group, which can enhance binding to biological targets.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 2-benzyloxy-5-bromobenzoic acid. The process involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination of the benzylic alcohol.

Logical Workflow for Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 2-Benzyloxy-5-bromobenzoic acid B Lithium Aluminum Hydride (LiAlH4) in dry THF, 0 °C to rt A->B Reactant C (2-(Benzyloxy)-5-bromophenyl)methanol B->C Product D (2-(Benzyloxy)-5-bromophenyl)methanol E Phosphorus Tribromide (PBr3) in dry DCM, 0 °C D->E Reactant F This compound E->F Product

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol

This protocol is adapted from a similar reduction of a substituted benzoic acid.[5]

Materials:

  • 2-Benzyloxy-5-bromobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxy-5-bromobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of deionized water (volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and finally more deionized water (3 times the volume).

  • Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-(benzyloxy)-5-bromophenyl)methanol.

Step 2: Synthesis of this compound

This is a general procedure for the bromination of benzyl alcohols.

Materials:

  • (2-(Benzyloxy)-5-bromophenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by flash column chromatography if necessary.

Application in N-Alkylation Reactions

This compound is an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols. Below is a representative protocol for the N-alkylation of a heterocyclic amine, a common reaction in the synthesis of pharmacologically active compounds.[6]

Experimental Workflow for N-Alkylation

G A Nucleophile (e.g., Isatin derivative) C Base (e.g., K2CO3) in a polar aprotic solvent (e.g., Acetonitrile) A->C B This compound B->C D N-Alkylated Product C->D SN2 Reaction

Caption: General workflow for N-alkylation reactions.

Experimental Protocol: N-Alkylation of Isatin

Materials:

  • Isatin

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isatin (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the N-benzylated isatin derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis and a representative N-alkylation reaction. These values are illustrative and may vary depending on the specific substrate and reaction scale.

Reaction Reactants Key Reagents Solvent Temp (°C) Time (h) Yield (%)
Reduction 2-Benzyloxy-5-bromobenzoic acidLiAlH₄THF0 to RT12-1680-90
Bromination (2-(Benzyloxy)-5-bromophenyl)methanolPBr₃DCM02-475-85
N-Alkylation Isatin, this compoundK₂CO₃AcetonitrileReflux6-1270-85

Safety Precautions

Benzyl bromides are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Reactions involving lithium aluminum hydride are highly exothermic and produce flammable hydrogen gas upon quenching; therefore, extreme caution must be exercised.

Conclusion

This compound is a valuable synthetic intermediate. The protocols provided herein offer a reliable pathway for its preparation and a general method for its use in N-alkylation reactions. These methods are applicable to a wide range of substrates and can be readily adapted for the synthesis of diverse molecular scaffolds for drug discovery and development.

References

Application Note: Synthesis of a Key Intermediate for Lysine-Specific Demethylase 1 (LSD1) Inhibitors using 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and epigenetics.

Purpose: This document provides a detailed protocol for the synthesis of N-(2-(benzyloxy)-5-bromobenzyl)ethanamine, a crucial intermediate in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1). The protocol utilizes 2-Benzyloxy-5-bromobenzylbromide as a key starting material and employs a reductive amination strategy.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in various cancers, including acute myeloid leukemia, prostate cancer, and breast cancer. Consequently, the development of potent and selective LSD1 inhibitors is a significant focus in modern drug discovery.

This application note details the synthesis of a key building block, N-(2-(benzyloxy)-5-bromobenzyl)ethanamine, which can be further elaborated to produce potent LSD1 inhibitors. The synthesis begins with the commercially available 2-Benzyloxy-5-bromobenzaldehyde, which is then converted to the target amine via a reductive amination reaction. The protocol is robust, high-yielding, and amenable to scale-up for medicinal chemistry campaigns.

Synthetic Pathway Overview

The synthesis of N-(2-(benzyloxy)-5-bromobenzyl)ethanamine from 2-Benzyloxy-5-bromobenzaldehyde proceeds via a one-pot reductive amination reaction. The aldehyde is first reacted with ethanamine to form an intermediate imine, which is then reduced in situ with a suitable reducing agent, such as sodium borohydride, to yield the desired secondary amine.

G 2_Benzyloxy_5_bromobenzaldehyde 2-(Benzyloxy)-5-bromobenzaldehyde Imine_Intermediate Imine Intermediate 2_Benzyloxy_5_bromobenzaldehyde->Imine_Intermediate Ethanamine Ethanamine Ethanamine->Imine_Intermediate Target_Molecule N-(2-(benzyloxy)-5-bromobenzyl)ethanamine Imine_Intermediate->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Molecule

Caption: Synthetic workflow for the preparation of N-(2-(benzyloxy)-5-bromobenzyl)ethanamine.

Experimental Protocol

Materials and Methods

Reagents:

ReagentSupplierPurity
2-Benzyloxy-5-bromobenzaldehydeCommercially available≥95%
Ethanamine (2 M solution in THF)Commercially available
Sodium triacetoxyborohydrideCommercially available≥97%
Dichloromethane (DCM), anhydrousCommercially available
Sodium bicarbonate (sat. aq. soln.)
Brine
Anhydrous sodium sulfate
Ethyl acetate (EtOAc)
Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis of N-(2-(benzyloxy)-5-bromobenzyl)ethanamine
  • Reaction Setup: To a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 g, 3.26 mmol) in anhydrous dichloromethane (15 mL) under an argon atmosphere, add a 2 M solution of ethanamine in THF (2.44 mL, 4.88 mmol).

  • Imine Formation: Stir the resulting mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.03 g, 4.88 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc in hexanes).

  • Product Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-(2-(benzyloxy)-5-bromobenzyl)ethanamine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting Aldehyde1.0 g (3.26 mmol)
Ethanamine4.88 mmol (1.5 eq)
Reducing Agent1.03 g (4.88 mmol, 1.5 eq)
SolventAnhydrous Dichloromethane (15 mL)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Yield Typically 80-90%
Appearance White to off-white solid
Purity (by LC-MS) >95%

Signaling Pathway Context

The synthesized intermediate, N-(2-(benzyloxy)-5-bromobenzyl)ethanamine, serves as a scaffold for developing inhibitors that target the flavin adenine dinucleotide (FAD)-binding pocket of LSD1. By inhibiting LSD1, these compounds can prevent the demethylation of H3K4, a key histone mark associated with active gene transcription. This leads to the re-expression of tumor suppressor genes that are aberrantly silenced in cancer cells, ultimately inducing cell cycle arrest and apoptosis.

G LSD1_Inhibitor LSD1 Inhibitor (derived from intermediate) LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits H3K4me1 H3K4me1 (Inactive Gene Mark) LSD1->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Tumor_Suppressor_Genes Tumor Suppressor Gene Expression H3K4me2->Tumor_Suppressor_Genes Promotes Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Application Notes and Protocols: Reactions of 2-Benzyloxy-5-bromobenzylbromide with Amines and Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 2-benzyloxy-5-bromobenzylbromide with various amines and phenols. This versatile electrophile is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a wide range of derivatives with potential biological activity. The protocols outlined below are based on established methodologies for N-alkylation and O-alkylation reactions.

Introduction

This compound is a reactive benzylic halide that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including primary and secondary amines, as well as phenols. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The presence of the benzyloxy and bromo substituents on the aromatic ring provides opportunities for further functionalization, making it a key intermediate in the synthesis of complex molecules and potential drug candidates.

Reaction Schemes:

  • N-Alkylation of Amines: R¹R²NH + BrCH₂-Ar-OBn → R¹R²NCH₂-Ar-OBn + HBr

  • O-Alkylation of Phenols (Williamson Ether Synthesis): R³OH + BrCH₂-Ar-OBn + Base → R³OCH₂-Ar-OBn + Base·HBr + H₂O

Where Ar = 5-bromo-2-benzyloxyphenyl and Bn = benzyl.

General Reaction Mechanisms

The reactions of this compound with amines and phenols proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic amine or phenoxide attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.

G

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions may vary depending on the specific amine or phenol used. It is recommended to perform small-scale test reactions to optimize reaction parameters such as temperature, reaction time, and stoichiometry.

General Protocol for N-Alkylation of Amines

This protocol is suitable for the reaction of this compound with a variety of primary and secondary amines, including aliphatic amines, anilines, and heterocyclic amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF or MeCN (5-10 mL per mmol of benzyl bromide), add the base (2.0 equivalents, e.g., K₂CO₃ or Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

G start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine add_benzyl_bromide Add this compound dissolve_amine->add_benzyl_bromide heat_reaction Heat reaction to 50-80 °C (Monitor by TLC) add_benzyl_bromide->heat_reaction workup Aqueous workup (Water, EtOAc extraction) heat_reaction->workup wash Wash organic layer (Water, Brine) workup->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

General Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol is suitable for the reaction of this compound with a variety of phenols.

Materials:

  • This compound

  • Phenol derivative

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mixture of the phenol (1.1 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetone or DMF (10 mL per mmol of benzyl bromide), add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure ether product.

G start Start mix_reagents Mix phenol, base, and This compound in anhydrous solvent start->mix_reagents heat_reflux Heat to reflux or 60-80 °C (Monitor by TLC) mix_reagents->heat_reflux filter_concentrate Filter inorganic salts and concentrate heat_reflux->filter_concentrate dissolve_wash Dissolve in EtOAc and wash (Water, 1M HCl, Brine) filter_concentrate->dissolve_wash dry_concentrate Dry and concentrate dissolve_wash->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end End purify->end

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of various amines and O-alkylation of representative phenols with this compound. These are representative examples, and actual yields may vary.

Table 1: N-Alkylation of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF604-885-95
4-MethoxyanilineK₂CO₃DMF604-690-98
4-NitroanilineCs₂CO₃DMF808-1270-85
BenzylamineEt₃NMeCN502-490-98
MorpholineK₂CO₃MeCNReflux3-688-96
ImidazoleK₂CO₃DMF705-880-90

Table 2: O-Alkylation of Phenols with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃AcetoneReflux6-1085-95
4-CresolK₂CO₃AcetoneReflux5-890-98
4-ChlorophenolCs₂CO₃DMF708-1280-90
4-NitrophenolCs₂CO₃DMF8010-1675-88
2-NaphtholK₂CO₃DMF606-1088-97

Applications in Drug Development

The derivatives synthesized from this compound have potential applications in various areas of drug discovery. The resulting secondary and tertiary amines, as well as the diaryl ethers, are common pharmacophores found in a wide range of biologically active molecules. The bromo-substituent can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional molecular diversity. The benzyloxy group can be deprotected under standard hydrogenolysis conditions to reveal a phenolic hydroxyl group, which can be a key interaction point with biological targets or a site for further derivatization.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The organic solvents used are flammable and should be handled with care.

  • The bases used are corrosive and should be handled with appropriate caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application of 2-Benzyloxy-5-bromobenzylbromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-bromobenzylbromide is a substituted aromatic compound containing a reactive benzyl bromide moiety. While direct and specific applications of this particular reagent in medicinal chemistry are not extensively documented in publicly available scientific literature, its structural motifs—the benzyloxy and bromo-substituted phenyl groups—are present in a variety of biologically active molecules. This reagent serves as a valuable synthetic intermediate for introducing the 2-benzyloxy-5-bromobenzyl scaffold into potential drug candidates. The primary utility of this compound lies in its ability to act as an alkylating agent, enabling the formation of ether and ester linkages or the N-alkylation of amines, key reactions in the synthesis of diverse molecular architectures for drug discovery.

This document provides an overview of the potential applications of the 2-benzyloxy-5-bromobenzyl moiety in medicinal chemistry, based on the activities of its derivatives, and includes a representative synthetic protocol.

Application Notes: The 2-Benzyloxy-5-bromobenzyl Scaffold in Drug Discovery

The 2-benzyloxy-5-bromobenzyl group is a key pharmacophoric element in the design of various therapeutic agents. Its utility stems from the combination of the bulky, lipophilic benzyloxy group, which can engage in hydrophobic and stacking interactions within protein binding pockets, and the bromo substituent, which can act as a handle for further synthetic transformations (e.g., cross-coupling reactions) or contribute to binding affinity through halogen bonding.

Kinase Inhibitors

A significant area where the benzyloxy-phenyl scaffold has found application is in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Derivatives containing substituted benzyl groups have been explored as inhibitors of RTKs such as VEGFR and PDGFR, which are key drivers of angiogenesis and tumor growth. The benzyl moiety can occupy the hydrophobic region of the ATP-binding site of these kinases.

Neuroprotective Agents

Substituted benzyloxy benzamide derivatives have been investigated as potential neuroprotective agents for conditions like ischemic stroke. The mechanism of action can involve the disruption of protein-protein interactions, such as that between PSD95 and nNOS, which is implicated in neuronal damage following a stroke. The benzyloxy group in these compounds plays a crucial role in establishing the necessary interactions for potent inhibition.

Anti-cancer Agents

Beyond kinase inhibition, the benzyloxy scaffold is present in compounds with broader anti-cancer activities. For example, derivatives have been designed to act as microtubule-stabilizing agents, inducing cell cycle arrest and apoptosis in cancer cells. In these contexts, the benzyloxy group contributes to the overall shape and lipophilicity of the molecule, facilitating its interaction with tubulin.

Quantitative Data Summary

While specific quantitative data for compounds directly synthesized from this compound is scarce, the following table summarizes the biological activity of representative compounds containing a similar structural scaffold.

Compound ClassTarget/AssayIC50 / ActivityReference Compound
Benzyloxy Benzamide DerivativeNeuroprotection (Glutamate-induced damage)Improved activity over leadSCR4026
2-Benzyloxy Estradiol AnalogueAnti-proliferative (MDA-MB-231 cells)7 µM2-Methoxyestradiol
1-Benzyl-5-bromoindolin-2-oneVEGFR-2 Inhibition0.503 µMDoxorubicin

Experimental Protocols

The following is a general, representative protocol for the synthesis of a benzyl ether, a likely application of this compound.

Protocol: O-Alkylation of a Phenol using this compound

Objective: To synthesize a diaryl ether by reacting a phenolic substrate with this compound.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_reagent Reagent Addition cluster_workup Workup & Purification Phenol Phenol Reactants Phenol->Reactants K2CO3 K2CO3 K2CO3->Reactants DMF DMF DMF->Reactants Benzyl_Bromide 2-Benzyloxy-5- bromobenzylbromide Reactants->Benzyl_Bromide Stir @ RT Quench Quench with Water Benzyl_Bromide->Quench Reaction Complete Extraction EtOAc Extraction Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry (MgSO4) Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize

Caption: General workflow for the synthesis of a diaryl ether.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation P2 Effector Proteins P1->P2 Signal Transduction Proliferation Cell Proliferation, Angiogenesis P2->Proliferation Inhibitor Benzyloxy-benzyl Derivative Inhibitor->RTK Inhibition of ATP binding ATP ATP ATP->RTK Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Application Notes and Protocols: 2-Benzyloxy-5-bromobenzyl Bromide as a Potential Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential application of 2-Benzyloxy-5-bromobenzyl bromide as a protecting group for hydroxyl and carboxyl functional groups. While not a commonly documented protecting agent in existing literature, its structural similarity to benzyl bromide suggests analogous reactivity. These notes provide a theoretical framework for its use, including hypothetical protocols for protection and deprotection, and a discussion of the potential influence of its substituents on reactivity. The information presented is intended to serve as a scientifically grounded starting point for researchers interested in exploring novel protecting group strategies.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while modifications are made elsewhere in the molecule. Benzyl ethers and esters are among the most common and robust protecting groups for alcohols, phenols, and carboxylic acids due to their ease of installation and versatile cleavage conditions.[1][2][3]

This application note investigates the prospective use of a substituted benzyl halide, 2-Benzyloxy-5-bromobenzyl bromide, as a protecting agent. The presence of a benzyloxy group at the 2-position and a bromine atom at the 5-position of the benzyl ring introduces electronic modifications that could offer unique advantages in terms of reactivity and selective deprotection compared to unsubstituted benzyl bromide.

Potential Advantages and Considerations

The electronic nature of the substituents on the benzyl ring can significantly influence the stability of the protecting group and the conditions required for its cleavage.

  • 2-Benzyloxy Group: This electron-donating group (by resonance) could potentially increase the acid-lability of the protecting group, allowing for milder deprotection conditions compared to a standard benzyl ether.

  • 5-Bromo Group: The electron-withdrawing nature of the bromine atom may offer a site for further functionalization or could influence the overall stability of the protecting group.

Proposed Protecting Group Strategy

The general strategy for utilizing 2-Benzyloxy-5-bromobenzyl bromide as a protecting agent would follow the well-established Williamson ether synthesis for alcohols and phenols, and esterification for carboxylic acids. Deprotection would likely be achievable through standard methods for benzyl group cleavage, such as catalytic hydrogenolysis or oxidative cleavage.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard procedures for benzyl protecting groups and have not been experimentally validated for 2-Benzyloxy-5-bromobenzyl bromide. Optimization of reaction conditions would be necessary.

Protection of a Primary Alcohol

Reaction: R-OH + 2-Benzyloxy-5-bromobenzyl bromide → R-O-(2-benzyloxy-5-bromobenzyl)

Protocol:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-Benzyloxy-5-bromobenzyl bromide (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a 2-Benzyloxy-5-bromobenzyl Ether by Hydrogenolysis

Reaction: R-O-(2-benzyloxy-5-bromobenzyl) → R-OH

Protocol:

  • Dissolve the protected alcohol (1.0 eq) in methanol or ethyl acetate (0.2 M).

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Data Presentation (Hypothetical)

The following tables summarize the expected, yet hypothetical, quantitative data for the protection and deprotection reactions.

Table 1: Hypothetical Conditions and Yields for Protection of Alcohols

SubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Primary AlcoholNaHDMF251685-95
Secondary AlcoholNaHDMF/THF25-502470-85
PhenolK₂CO₃Acetone601290-98

Table 2: Hypothetical Conditions and Yields for Deprotection

Protected SubstrateDeprotection MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
Primary Alkyl EtherHydrogenolysis10% Pd/C, H₂MeOH254>95
Phenolic EtherHydrogenolysis10% Pd/C, H₂EtOAc252>95
Carboxylic EsterHydrogenolysis10% Pd/C, H₂THF256>95

Visualizations

The following diagrams illustrate the proposed chemical transformations and experimental workflows.

Protection_Strategy cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH (Alcohol/Phenol) reaction_p Alcohol->reaction_p ProtectingAgent 2-Benzyloxy-5-bromobenzyl bromide ProtectingAgent->reaction_p Base Base (e.g., NaH, K₂CO₃) Base->reaction_p Solvent (e.g., DMF) ProtectedProduct Protected Substrate R-O-CH₂-Ar reaction_p->ProtectedProduct ProtectedProduct_d Protected Substrate R-O-CH₂-Ar reaction_d ProtectedProduct_d->reaction_d DeprotectionReagent H₂ / Pd/C DeprotectionReagent->reaction_d Solvent (e.g., MeOH) DeprotectedProduct R-OH (Deprotected Alcohol/Phenol) reaction_d->DeprotectedProduct

Caption: Proposed workflow for the protection and deprotection of alcohols/phenols.

Experimental_Workflow start Start setup Reaction Setup: Substrate, Solvent, Inert Atmosphere start->setup add_base Add Base (e.g., NaH at 0 °C) setup->add_base add_protecting_agent Add 2-Benzyloxy-5-bromobenzyl bromide add_base->add_protecting_agent reaction Stir at Room Temperature (Monitor by TLC) add_protecting_agent->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Workup: Extraction and Washing quench->extraction purification Purification: Column Chromatography extraction->purification end Isolated Protected Product purification->end

Caption: Step-by-step experimental workflow for the protection reaction.

Conclusion

While 2-Benzyloxy-5-bromobenzyl bromide is not a conventionally used protecting group, its structure suggests it could be a viable candidate for the protection of alcohols, phenols, and carboxylic acids. The hypothetical protocols and data presented here provide a foundation for further experimental investigation. Researchers are encouraged to explore the reactivity of this compound and to optimize the proposed conditions. The electronic effects of the substituents may offer unique properties that could be advantageous in specific synthetic contexts, warranting further study in the field of protecting group chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of 2-Benzyloxy-5-bromobenzylbromide, a reaction typically achieved through the Wohl-Ziegler benzylic bromination of 2-Benzyloxy-5-bromotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common and effective method is the Wohl-Ziegler reaction.[1] This involves the free-radical bromination of the benzylic methyl group on the starting material, 2-Benzyloxy-5-bromotoluene, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

NBS is the reagent of choice because it maintains a very low concentration of Br₂ and HBr in the reaction mixture.[4] This is crucial for selectivity, as high concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic addition to the aromatic ring instead of the desired benzylic substitution.[5][6]

Q3: What are the recommended solvents and radical initiators for this reaction?

The reaction should be conducted in a non-polar, aprotic solvent to favor the radical pathway.[2] Carbon tetrachloride (CCl₄) was traditionally used, but due to its toxicity, safer alternatives like dichloromethane, acetonitrile, or trifluorotoluene are now recommended.[1][7] Polar solvents can promote ionic side reactions, leading to nuclear bromination (bromination of the benzene ring).[2] Common radical initiators include 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which decompose upon heating or UV irradiation to start the radical chain reaction.[2][8]

Q4: How is the succinimide byproduct managed?

A key advantage of the Wohl-Ziegler reaction is the precipitation of the succinimide byproduct. In solvents like CCl₄, succinimide is insoluble and floats to the surface upon reaction completion, providing a visual cue that the reaction is finished and allowing for easy removal by filtration.[1][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low conversion rate of the starting material, resulting in a poor yield. What are the potential causes and solutions?

  • Answer: Low yield is a common problem that can stem from several factors:

    • Ineffective Initiation: The radical chain reaction may not have started properly. Ensure the radical initiator (AIBN or BPO) is fresh, as they can degrade over time. Verify that the reaction temperature is high enough to cause homolytic cleavage of the initiator. If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.[5][8]

    • Insufficient Reaction Time: These reactions can sometimes require several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) until the starting material is consumed.

    • Poor Reagent Quality: The quality of the NBS is critical. Old or impure NBS may contain excess bromine or HBr, which can interfere with the desired radical pathway.[9] It is recommended to use freshly recrystallized NBS for best results.

Issue 2: Formation of Dibrominated Side Product

  • Question: My product is contaminated with a significant amount of 2-Benzyloxy-5-bromo-1-(dibromomethyl)benzene. How can I improve the selectivity for the desired mono-brominated product?

  • Answer: The formation of the dibrominated product is one of the most frequent challenges in benzylic bromination.[9] The mono-brominated product can undergo a second radical substitution. To minimize this:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the starting material to NBS. Even a small excess of NBS can significantly increase the amount of dibromination.

    • Slow Addition: Consider adding the NBS portion-wise or as a solution via a dropping funnel over the course of the reaction to maintain a low concentration.

    • Monitor Conversion: Avoid unnecessarily long reaction times after the starting material has been consumed, as this will favor the slower, secondary bromination of the product.

Issue 3: Bromination of the Aromatic Ring

  • Question: Analysis of my product shows that bromination has occurred on the aromatic ring instead of the benzylic position. What causes this side reaction?

  • Answer: Aromatic ring bromination is an electrophilic substitution reaction that competes with the desired free-radical pathway.[5] This typically occurs under the following conditions:

    • Polar Solvents: Using polar or protic solvents (e.g., acetic acid, aqueous solutions) can promote the ionic mechanism responsible for ring bromination.[2] Always use non-polar, aprotic solvents.

    • High Br₂ Concentration: High local concentrations of molecular bromine, often from impure NBS or acidic conditions, favor electrophilic attack on the electron-rich benzene ring.[4][9]

Issue 4: Complex Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What is an effective purification strategy?

  • Answer: Purification aims to remove unreacted starting material, the dibrominated byproduct, and succinimide.

    • Initial Filtration: After cooling the reaction mixture, the solid succinimide byproduct should be removed by filtration.[10]

    • Aqueous Wash: Wash the filtrate with a mild aqueous base (e.g., sodium carbonate solution) to remove any residual HBr, followed by a water wash.[10]

    • Recrystallization: The most effective method for separating the mono-brominated product from the starting material and dibrominated impurity is recrystallization.[11] Select a solvent or solvent system in which the desired product has high solubility at high temperatures but low solubility at cold temperatures, while the impurities remain in solution.

Data Presentation

The yield and selectivity of benzylic bromination are highly sensitive to reaction parameters. The following table provides illustrative data based on trends observed in similar Wohl-Ziegler reactions to guide optimization efforts.

ParameterConditionYield of Mono-BromideSelectivity (Mono:Di)Rationale & Reference
NBS Equivalents 1.0 eq.Moderate-HighHighMinimizes over-bromination. Stoichiometric control is critical.[9]
1.2 eq.HighLowExcess NBS leads to significant formation of the dibrominated product.[12]
Initiator Conc. Catalytic (0.02 eq.)HighHighA small amount is sufficient to initiate the chain reaction.
High (0.2 eq.)HighModerateHigh initiator concentration can increase reaction rate but may lower selectivity.[12]
Solvent CCl₄ (non-polar)HighHighFavors the radical pathway and suppresses ionic side reactions.[1][4]
CH₃CN (polar aprotic)Moderate-HighHighA viable alternative to chlorinated solvents.[7]
CH₃COOH (polar protic)LowVery LowPromotes competing electrophilic aromatic bromination.[2]

Experimental Protocols

General Protocol for Wohl-Ziegler Bromination of 2-Benzyloxy-5-bromotoluene

Disclaimer: This protocol is a general guideline. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Benzyloxy-5-bromotoluene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq.), recrystallized

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.02 - 0.05 eq.)

  • Anhydrous Carbon Tetrachloride (or a suitable alternative like Dichloromethane)

  • Sodium carbonate solution (10%)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Benzyloxy-5-bromotoluene and the solvent.

  • Reagent Addition: Add NBS and AIBN to the flask.

  • Reaction: Heat the mixture to a gentle reflux. The reaction can be initiated and sustained with a heat lamp or oil bath. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide, which will float.[1] Monitor the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium carbonate solution, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., hexanes, ethanol/water) to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products SM 2-Benzyloxy-5-bromotoluene Radical Benzylic Radical Intermediate SM->Radical H abstraction NBS NBS Product This compound Radical->Product Br abstraction HBr HBr (byproduct) Succinimide Succinimide Initiator Radical Initiator (AIBN / Light) Initiator->Radical Initiation HBr->NBS Regenerates Br2

Caption: Reaction pathway for the Wohl-Ziegler bromination.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product q1 Major Impurity Type? start->q1 a1 Dibrominated Product q1->a1 Dibromide a2 Aromatic Bromination q1->a2 Aromatic a3 Unreacted Starting Material q1->a3 Starting Material q2 Reaction Incomplete? s3 Solution: - Check initiator activity - Increase reaction time/temp - Use fresh reagents q2->s3 Yes s1 Solution: - Use strict 1:1 stoichiometry - Check for hotspots - Slow NBS addition a1->s1 s2 Solution: - Use non-polar solvent - Ensure high-quality NBS a2->s2 a3->q2 Side_Reactions center Reaction Outcome f1 High [Br2] / H+ o1 Aromatic Bromination f1->o1 promotes f2 Polar Solvent f2->o1 promotes f3 Excess NBS / Time o2 Dibromination f3->o2 promotes f4 Radical Initiator + Non-Polar Solvent o3 Desired Product f4->o3 promotes

References

Technical Support Center: Synthesis of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxy-5-bromobenzylbromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-Benzyloxy-5-bromotoluene?

The synthesis proceeds via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2][3] This reaction involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][3] The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4]

Q2: What are the most common side products in this synthesis?

The most prevalent side product is the di-brominated species, 2-Benzyloxy-5-bromo-1-(dibromomethyl)benzene.[1] Over-bromination is a common issue in Wohl-Ziegler reactions.[1] Other potential, though less common, side products can include products of aromatic bromination if the reaction conditions are not carefully controlled, or oxidative degradation products.[1]

Q3: How can I minimize the formation of the di-brominated side product?

Minimizing the formation of the di-brominated product is a key challenge. Strategies include:

  • Stoichiometry: Careful control of the stoichiometry of NBS is crucial. Using a slight excess or a 1:1 molar ratio of the starting material to NBS is a common starting point.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

  • Controlled Addition: Slow, portion-wise, or continuous addition of NBS can help maintain a low concentration of bromine in the reaction mixture, which can favor mono-bromination.

Q4: What are the recommended solvents for this reaction?

The solvent of choice for Wohl-Ziegler reactions is typically a non-polar, inert solvent that is stable to radical conditions. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents are preferred.[2][3] Suitable alternatives include:

  • Cyclohexane

  • Benzene

  • Acetonitrile[2]

  • (Trifluoromethyl)benzene[3]

It is important to use anhydrous solvents, as the presence of water can lead to the formation of hydrobromic acid (HBr), which can cause side reactions.

Q5: How can I purify the desired this compound from the reaction mixture?

Purification can be challenging due to the similar polarities of the mono- and di-brominated products. Common purification techniques include:

  • Recrystallization: This is often the most effective method for separating the mono-brominated product from the di-brominated impurity. A mixture of polar and non-polar solvents, such as ethyl acetate/hexane or dichloromethane/hexane, can be effective.

  • Column Chromatography: Silica gel column chromatography can be used, but separation may be difficult and require careful optimization of the eluent system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive radical initiator. 2. Insufficient reaction temperature or light source intensity. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of radical initiator. 2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator or that the light source is functional and of the correct wavelength. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High percentage of di-brominated side product 1. Excess of NBS. 2. Prolonged reaction time. 3. High reaction temperature leading to faster di-bromination.1. Use a stoichiometric amount or a slight excess of NBS relative to the starting material. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature and extend the reaction time if necessary.
Formation of colored impurities 1. Decomposition of NBS or the product. 2. Presence of bromine from NBS decomposition.1. Ensure the reaction is not overheated. 2. During work-up, wash the organic layer with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to remove excess bromine.
Difficulty in purifying the product 1. Similar polarity of the mono- and di-brominated products. 2. Co-crystallization of the product and side product.1. For column chromatography, use a long column and a shallow gradient of a less polar eluent system. 2. For recrystallization, try a variety of solvent systems and consider slow cooling to promote selective crystallization. A multi-step recrystallization may be necessary.

Experimental Protocols & Data

Representative Experimental Protocol

Synthesis of this compound

To a solution of 2-Benzyloxy-5-bromotoluene (1.0 eq) in anhydrous carbon tetrachloride (or a suitable alternative solvent such as cyclohexane) is added N-bromosuccinimide (1.05 eq). The mixture is stirred and a catalytic amount of a radical initiator, such as AIBN (0.05 eq), is added. The reaction mixture is then heated to reflux (around 77°C for CCl₄) and the progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data Summary

The following table presents representative data on the influence of reaction conditions on the product distribution in a typical Wohl-Ziegler bromination of a substituted toluene. Note that these are illustrative values and actual results may vary.

NBS (eq) Initiator Solvent Reaction Time (h) Conversion (%) Mono-brominated Product (%) Di-brominated Product (%)
1.05AIBNCCl₄4958510
1.2AIBNCCl₄4997025
1.05BPOCyclohexane692888
1.05AIBNAcetonitrile5948212

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Start 2-Benzyloxy-5-bromotoluene BenzylicRadical Benzylic Radical Start->BenzylicRadical H abstraction by Br• NBS NBS BromineRadical Bromine Radical NBS->BromineRadical Initiation Initiator Radical Initiator (AIBN/BPO) Initiator->BromineRadical Product This compound BenzylicRadical->Product + Br• SideProduct 2-Benzyloxy-5-bromo-1-(dibromomethyl)benzene Product->SideProduct Further Bromination Troubleshooting_Workflow Start Experiment Start CheckConversion Low/No Conversion? Start->CheckConversion CheckPurity High Impurity Level? CheckConversion->CheckPurity No TroubleshootInitiator Check Initiator & Temp/Light CheckConversion->TroubleshootInitiator Yes TroubleshootNBS Adjust NBS Stoichiometry CheckPurity->TroubleshootNBS Yes (Di-bromination) Purification Optimize Purification CheckPurity->Purification No TroubleshootInhibitors Degas Solvent/Use Inert Atm. TroubleshootInitiator->TroubleshootInhibitors TroubleshootInhibitors->Start Re-run TroubleshootTimeTemp Optimize Reaction Time/Temp. TroubleshootNBS->TroubleshootTimeTemp TroubleshootTimeTemp->Start Re-run Success Successful Synthesis Purification->Success

References

Technical Support Center: Purification of Products from 2-Benzyloxy-5-bromobenzylbromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-bromobenzylbromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of products from reactions involving this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low or no product yield after reaction. 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Suboptimal reaction conditions (temperature, solvent, base).1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. 3. Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, Acetonitrile) to find the optimal conditions for your specific nucleophile.[1]
PUR-002 Presence of unreacted this compound in the purified product. 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimized. 3. Inefficient purification method.1. Increase the reaction time or temperature and monitor by TLC. 2. Use a slight excess of the nucleophile. 3. Improve purification by optimizing the solvent system for column chromatography or by using a scavenger resin to remove the excess benzyl bromide.
PUR-003 Product is contaminated with a byproduct that has a similar polarity. 1. Formation of elimination byproducts. 2. Partial debenzylation of the protecting group.1. Use a less sterically hindered and non-nucleophilic base. 2. Avoid excessively high temperatures. 3. For purification, try a different stationary phase for chromatography (e.g., alumina) or consider recrystallization from a suitable solvent system.
PUR-004 The isolated product is an oil, but it is expected to be a solid. 1. Presence of residual solvent. 2. Contamination with oily byproducts.1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography with a very shallow gradient to ensure good separation. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
PUR-005 Debenzylation of the starting material or product during the reaction. 1. Use of harsh acidic or basic conditions.[2] 2. Presence of catalytic hydrogenation conditions.1. Use milder bases like potassium carbonate instead of strong bases like sodium hydride if the substrate is sensitive. 2. Avoid reagents and conditions known to cleave benzyl ethers, such as strong acids or catalytic hydrogenolysis, unless deprotection is intended.[2]

Frequently Asked Questions (FAQs)

1. What are the most common reactions performed with this compound?

This compound is a versatile reagent primarily used as an alkylating agent in nucleophilic substitution reactions. The most common application is the Williamson ether synthesis, where it reacts with alcohols or phenols to form the corresponding benzyl ethers.[1][2][3] It can also react with other nucleophiles such as amines, thiols, and carbanions.

2. How can I remove unreacted this compound from my reaction mixture?

Several methods can be employed:

  • Column Chromatography: This is the most common method. A non-polar solvent system (e.g., hexane/ethyl acetate) will typically elute the less polar this compound before the more polar product.

  • Recrystallization: If your product is a solid, recrystallization can be an effective way to remove impurities.

  • Scavenger Resins: Resins functionalized with nucleophiles (e.g., amine or thiol resins) can be added to the reaction mixture to react with and remove excess benzyl bromide.

3. What are some common byproducts to look out for?

  • Elimination products: If a strong, sterically hindered base is used, E2 elimination can occur, leading to the formation of 2-benzyloxy-5-bromostyrene.

  • Hydrolysis product: If water is present in the reaction, 2-benzyloxy-5-bromobenzyl alcohol can be formed.

4. How stable is the benzyloxy protecting group during these reactions?

The benzyloxy group is generally stable under basic and weakly acidic conditions, which are typical for nucleophilic substitution reactions. However, it is sensitive to strong acids and can be cleaved under these conditions.[2] It is also readily removed by catalytic hydrogenation. Therefore, care should be taken to avoid these conditions if the protecting group is to be retained.

5. What is a general procedure for a Williamson ether synthesis using this compound?

A general procedure involves the deprotonation of an alcohol or phenol with a suitable base, followed by the addition of this compound.

  • For phenols and activated alcohols: A mixture of the phenol (1 eq.), this compound (1-1.2 eq.), and a mild base like potassium carbonate (2 eq.) in a polar aprotic solvent like acetonitrile or DMF is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).[1]

  • For unactivated alcohols: A strong base like sodium hydride (1.2 eq.) is typically used to deprotonate the alcohol in an anhydrous solvent like THF at 0 °C, followed by the addition of this compound.[1][3]

The work-up usually involves quenching the reaction with water, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis with a Phenol

This protocol describes a general method for the O-alkylation of a phenol using this compound.

  • Reaction Setup: To a solution of the phenol (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (276 mg, 2.0 mmol).

  • Addition of Alkylating Agent: this compound (355 mg, 1.0 mmol) is added to the suspension.

  • Reaction: The reaction mixture is stirred at room temperature for 6-12 hours. The progress of the reaction is monitored by TLC. If the reaction is sluggish, the temperature can be increased to 40-50 °C.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ether.

Protocol 2: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate

This protocol details the hydrolysis of a related ester to the corresponding carboxylic acid.[5]

  • Reaction Setup: Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) is dissolved in methanol (50 mL). A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is then added.

  • Reaction: The reaction mixture is heated to 60°C and stirred for 2 hours.

  • Solvent Removal: After the reaction is complete, the solvent is removed by rotary evaporation.

  • Aqueous Work-up: The residue is diluted with water and washed with ethyl acetate.

  • Acidification and Extraction: The aqueous layer is separated and acidified to pH=3 with 4N hydrochloric acid, followed by extraction with ethyl acetate.

  • Washing and Drying: The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is concentrated under reduced pressure to yield 2-(benzyloxy)-5-bromobenzoic acid.

Quantitative Data Summary

ReactionStarting MaterialProductReagentsConditionsYieldPurityReference
HydrolysisBenzyl 2-benzyloxy-5-bromobenzoate2-(benzyloxy)-5-bromobenzoic acidNaOH, Methanol, Water60°C, 2h97%Not specified[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants: - Nucleophile (e.g., Phenol) - this compound - Base (e.g., K₂CO₃) C Reaction at RT or elevated temperature A->C B Solvent (e.g., Acetonitrile) B->C D Filter to remove salts C->D E Concentrate D->E F Liquid-Liquid Extraction E->F G Dry organic layer F->G H Column Chromatography G->H Crude Product I Recrystallization G->I Crude Product J Pure Product H->J I->J

Caption: Experimental workflow for a typical reaction.

troubleshooting_workflow A Low or No Product? B Check Reaction Completion (TLC) A->B C Incomplete B->C Yes D Complete B->D No E Optimize Conditions: - Increase time/temp - Change base/solvent C->E F Check Work-up Procedure D->F G Impure Product? F->G H Identify Impurities (NMR, MS) G->H I Unreacted Starting Material H->I J Byproducts H->J K Optimize Stoichiometry Improve Purification I->K L Modify Reaction Conditions (e.g., milder base) J->L

Caption: Troubleshooting decision tree for reactions.

References

2-Benzyloxy-5-bromobenzylbromide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-bromobenzylbromide. The information is designed to address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a reactive benzyl bromide derivative and is susceptible to several degradation pathways. The primary concerns are:

  • Moisture Sensitivity: Like other benzyl bromides, it is prone to hydrolysis, which can lead to the formation of 2-benzyloxy-5-bromobenzyl alcohol and hydrobromic acid. This can alter the pH of your reaction mixture and introduce impurities.

  • Thermal Instability: Elevated temperatures can cause decomposition. Studies on benzyl bromide show that thermal decomposition can lead to a complex mixture of products.[1][2][3][4]

  • Light Sensitivity: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[5][6]

  • Reactivity with Nucleophiles: The benzylic bromide is a good leaving group, making the compound highly reactive towards a wide range of nucleophiles, including alcohols, amines, and even some solvents.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, it is crucial to store the compound under the following conditions:

  • Temperature: Store in a refrigerator, typically at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on the known reactivity of benzyl bromides and benzyl ethers, the following are potential degradation products:

  • Hydrolysis Product: 2-Benzyloxy-5-bromobenzyl alcohol.

  • Oxidation Product: 2-Benzyloxy-5-bromobenzaldehyde and subsequently 2-benzyloxy-5-bromobenzoic acid.

  • Products from Cleavage of the Benzyl Ether: 2-Hydroxy-5-bromobenzylbromide and toluene derivatives.

  • Debromination Product: 2-Benzyloxybenzylbromide.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in an Alkylation Reaction
Symptom Possible Cause Troubleshooting Step
Starting material (nucleophile) remains unreacted despite the addition of this compound.Degradation of the alkylating agent: The this compound may have degraded due to improper storage or handling.1. Check Purity: Analyze the purity of the this compound stock by ¹H NMR or HPLC before use. Look for peaks corresponding to the alcohol or aldehyde degradation products.2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent.3. Modify Handling: Handle the reagent under an inert atmosphere and use anhydrous solvents.
Formation of multiple unexpected side products.Side reactions: The reagent may be reacting with the solvent, base, or other functional groups in the starting material.1. Solvent Choice: Use a non-nucleophilic, aprotic solvent (e.g., anhydrous THF, DMF, or acetonitrile).2. Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU).3. Protect Functional Groups: Protect sensitive functional groups on your starting material that could react with the alkylating agent.
Issue 2: Inconsistent Results Between Batches
Symptom Possible Cause Troubleshooting Step
Reaction yields and purity vary significantly when using different lots of this compound.Inconsistent Purity: The purity of the reagent may differ between batches.1. Standardize Reagent Qualification: Implement a standard analytical procedure (e.g., HPLC or qNMR) to qualify the purity of each new batch before use.2. Document Batch Information: Keep detailed records of the batch number, supplier, and purity of the reagent used for each experiment.
A previously successful reaction protocol is now failing.Gradual Degradation of Stored Reagent: The stock of this compound may have degraded over time.1. Re-evaluate Stored Reagent: Test the purity of the stored reagent against a new, unopened sample.2. Aliquot Reagents: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound and a similar amount of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The characteristic benzylic CH₂Br protons of this compound typically appear as a singlet around δ 4.5-4.7 ppm.

    • The benzylic CH₂OH protons of the hydrolysis product (2-benzyloxy-5-bromobenzyl alcohol) would appear at a slightly different chemical shift, likely with a coupled OH proton.

    • The aldehydic proton of the oxidation product (2-benzyloxy-5-bromobenzaldehyde) would appear as a singlet further downfield (around δ 9.8-10.0 ppm).

    • Integrate the peaks corresponding to the product and the internal standard to quantify the purity.

Protocol 2: Monitoring Reaction Progress by HPLC

Objective: To monitor the consumption of this compound and the formation of the desired product in an alkylation reaction.

Materials:

  • Reaction mixture aliquots

  • Acetonitrile (ACN)

  • Water (H₂O) with 0.1% formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Method Development (General Conditions):

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).

  • Injection: Inject the diluted aliquot onto the HPLC system.

  • Analysis:

    • Identify the retention times of your starting material, this compound, and the expected product by injecting standards of each.

    • Monitor the decrease in the peak area of the this compound and the increase in the peak area of the product over time.

Visualizations

degradation_pathway A This compound B 2-Benzyloxy-5-bromobenzyl alcohol A->B Hydrolysis (H₂O) C 2-Benzyloxy-5-bromobenzaldehyde A->C Oxidation E 2-Hydroxy-5-bromobenzylbromide A->E Ether Cleavage F Debrominated Product A->F Reductive Debromination D 2-Benzyloxy-5-bromobenzoic acid C->D Further Oxidation experimental_workflow cluster_prep Reagent Preparation & Qualification cluster_reaction Alkylation Reaction cluster_analysis Analysis & Troubleshooting prep1 Receive/Purchase Reagent prep2 Store at 2-8°C under Inert Gas prep1->prep2 prep3 Purity Check (¹H NMR / HPLC) prep2->prep3 react2 Add this compound prep3->react2 react1 Set up Reaction under Anhydrous Conditions react1->react2 react3 Monitor Progress (TLC / HPLC) react2->react3 analysis1 Work-up & Purification react3->analysis1 analysis2 Characterize Product analysis1->analysis2 analysis3 Low Yield? Incomplete Reaction? analysis2->analysis3 analysis4 Troubleshoot (see guide) analysis3->analysis4

References

Handling and storage of 2-Benzyloxy-5-bromobenzylbromide in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving 2-Benzyloxy-5-bromobenzylbromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, this compound is expected to be a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[2][3][4][5] Inhalation of dust or fumes can be harmful.[1][3]

Q2: What are the proper storage conditions for this compound?

A2: To maintain its quality, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] It is recommended to keep the container refrigerated.[1][2][3] The storage area should be designated for corrosive materials.[1][3] This compound may be moisture-sensitive, so exposure to moist air or water should be avoided.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves (e.g., PVC or nitrile), and a lab coat or overalls to prevent skin contact.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust.[2]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Q5: What materials are incompatible with this compound?

A5: This compound is likely incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[1][2] Contact with these materials should be avoided to prevent hazardous reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Alkylation Reactions
Possible Cause Troubleshooting Step
Degradation of this compound The compound may be sensitive to moisture and light. Ensure it has been stored properly in a cool, dry, and dark place. Consider using a fresh batch of the reagent.
Incomplete Reaction The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider a slow, dropwise addition of the benzyl bromide to the reaction mixture.
Presence of Impurities Impurities in the starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are pure and dry.
Incorrect Base or Solvent The choice of base and solvent is critical for successful alkylation. Experiment with different bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, acetonitrile, THF) to optimize the reaction conditions.
Problem 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Step
Over-alkylation If the nucleophile has multiple reactive sites, over-alkylation can occur. Use a controlled stoichiometry of the benzyl bromide and consider protecting other reactive functional groups.
Side Reactions with Solvent Some solvents can react with benzyl bromides. Choose an inert solvent for the reaction.
Elimination Reactions Under strongly basic conditions, elimination reactions can compete with substitution. Use a milder base or lower the reaction temperature.

Physicochemical and Safety Data Summary

The following table summarizes key data for this compound and related compounds.

Property2-Bromobenzyl bromide3-Bromobenzyl bromide2-(Benzyloxy)-5-bromobenzoic acid
Molecular Formula C7H6Br2C7H6Br2C14H11BrO3
Molecular Weight 249.93 g/mol 249.93 g/mol 307.14 g/mol
Appearance Light yellow solid[1]White powder solid-
Melting Point 29 - 32 °C[1]37 - 42 °C[7]-
Boiling Point 129 °C @ 19 mmHg[1]130 °C @ 12 mmHg[7]-
Flash Point > 110 °C[1]> 110 °C[7]-
Solubility Insoluble in water[2]Insoluble in water[2]-

Experimental Protocols

General Protocol for Nucleophilic Substitution (Alkylation)

This is a general guideline; specific conditions will vary depending on the substrate.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution and stir for a predetermined time at the appropriate temperature to deprotonate the nucleophile.

  • Addition of Benzyl Bromide: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for Alkylation prep 1. Preparation: Dissolve substrate in anhydrous solvent under inert atmosphere add_base 2. Add Base: Deprotonate nucleophile prep->add_base add_bromide 3. Add this compound: Dropwise addition add_base->add_bromide reaction 4. Reaction: Stir and monitor (TLC, LC-MS) add_bromide->reaction workup 5. Work-up: Quench reaction reaction->workup extraction 6. Extraction: Extract product into organic solvent workup->extraction purification 7. Purification: Wash, dry, concentrate, and purify extraction->purification product Final Product purification->product

Caption: General experimental workflow for alkylation reactions.

logical_relationship Troubleshooting Logic for Low Yield low_yield Low or No Product Yield check_reagent Check Reagent Quality: - Stored properly? - Fresh batch? low_yield->check_reagent optimize_conditions Optimize Reaction Conditions: - Increase time/temp? - Change base/solvent? low_yield->optimize_conditions check_impurities Check for Impurities: - Pure starting materials? - Anhydrous solvents? low_yield->check_impurities solution Improved Yield check_reagent->solution optimize_conditions->solution check_impurities->solution

Caption: Troubleshooting logic for low product yield.

References

Common challenges in using 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Benzyloxy-5-bromobenzylbromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

Q2: How should this compound be handled and stored?

Due to its presumed lachrymatory and irritant nature, this compound should be handled in a well-ventilated fume hood.[2][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[2][4] It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.[2][3]

Q3: What are the primary applications of this compound in research?

This compound is primarily used as an alkylating agent in organic synthesis. The benzylic bromide is a reactive electrophile that can be used to introduce the 2-benzyloxy-5-bromobenzyl group onto various nucleophiles, such as amines, phenols, and thiols. This makes it a useful building block in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.[5][6]

Q4: What safety precautions should be taken when working with this compound?

Handle this compound with care, avoiding contact with skin, eyes, and clothing.[4] In case of contact, wash the affected area immediately with plenty of water.[2][4] Ensure adequate ventilation and use appropriate personal protective equipment.[2][3] It is classified as a skin and eye irritant.[4]

Troubleshooting Guides

Problem 1: Low or No Yield in Alkylation Reactions

If you are experiencing low or no yield in your alkylation reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low/No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_base Is the base strong enough? Is it soluble? check_reagents->check_base outcome_reagents Use fresh reagents, check stoichiometry check_reagents->outcome_reagents If reagents are old or stoichiometry is off check_solvent Is the solvent appropriate? Is it dry? check_base->check_solvent outcome_base Use a stronger/more soluble base (e.g., NaH, K2CO3) check_base->outcome_base If base is weak or insoluble check_temp Is the reaction temperature optimal? check_solvent->check_temp outcome_solvent Switch to a more polar aprotic solvent (e.g., DMF, acetonitrile) check_solvent->outcome_solvent If solvent is non-polar or wet check_time Is the reaction time sufficient? check_temp->check_time outcome_temp Increase temperature incrementally check_temp->outcome_temp If reaction is sluggish at current temperature outcome_time Increase reaction time and monitor by TLC check_time->outcome_time If starting material remains after expected time

Caption: Troubleshooting workflow for low or no reaction yield.

Detailed Explanations:

  • Reagent Quality: Benzyl bromides can degrade over time. Ensure that your this compound is fresh or has been stored properly. Verify the purity of your nucleophile and other reagents.

  • Base Selection: The choice of base is critical for deprotonating the nucleophile. For weakly acidic nucleophiles, a stronger base may be required. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions involving benzyl bromides. Ensure your solvent is anhydrous, as water can react with the benzyl bromide.

  • Temperature and Reaction Time: Some alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal reaction time and to see if the reaction has stalled.

Typical Alkylation Reaction Conditions

ParameterRecommended ConditionsNotes
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are generally preferred.
Base K₂CO₃, Cs₂CO₃, NaH, DBUChoice of base depends on the pKa of the nucleophile.
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is slow.
Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the benzyl bromide may be needed.
Problem 2: Formation of Side Products

The presence of multiple functional groups in this compound can lead to the formation of side products.

Potential Side Reactions

reactant This compound + Nucleophile desired_product Desired Alkylated Product reactant->desired_product SN2 Reaction side_product1 Over-alkylation Product reactant->side_product1 With di-functional nucleophiles side_product2 Elimination Product reactant->side_product2 With strong, hindered bases side_product3 Debenzylation Product reactant->side_product3 Under harsh acidic or reductive conditions

Caption: Potential side reactions with this compound.

Common Side Products and Prevention

Side ProductFormation ConditionsPrevention Strategies
Over-alkylation Product Using nucleophiles with multiple reactive sites (e.g., primary amines).Use a protecting group strategy or control the stoichiometry carefully.
Elimination Product Strong, sterically hindered bases and high temperatures.Use a weaker, non-hindered base and moderate temperatures.
Debenzylation Product Harsh acidic conditions or catalytic hydrogenation.[3]Avoid strong acids and be mindful of reducible functional groups if using hydrogenation for other steps.[3]
Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Problem 3: Purification Difficulties

Purification of the desired product can be challenging due to the presence of unreacted starting material, side products, or byproducts from the base.

Purification Strategy Workflow

start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General workflow for product purification.

Purification Tips:

  • Aqueous Workup: An initial wash with water or brine can help remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from nonpolar impurities and starting material. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

General Protocol for N-Alkylation using this compound

  • Preparation: To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (1.5 mmol).

  • Addition of Alkylating Agent: this compound (1.1 mmol) is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be raised to 50-60 °C.

  • Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyloxy-5-bromobenzylbromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the radical bromination of 2-benzyloxy-5-bromotoluene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: NBS is preferred because it provides a low, constant concentration of bromine during the reaction.[1] This minimizes competitive and undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[1] Using Br₂ directly can lead to the formation of multiple brominated byproducts.

Q3: What is the role of the radical initiator (e.g., AIBN)?

A3: A radical initiator like AIBN is used to start the free-radical chain reaction. Upon heating or irradiation, AIBN decomposes to form nitrogen gas and two cyanopropyl radicals. These radicals then initiate the bromination process.

Q4: What are the typical solvents used for this reaction?

A4: Non-polar solvents are generally used to facilitate the radical reaction mechanism. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like 1,2-dichloroethane, cyclohexane, or trifluorotoluene are now more commonly employed.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A common issue is the presence of unreacted starting material even after prolonged reaction times.[3] The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. It is also noted that the reaction mixture often changes color from colorless to a deep red or wine color, which then fades to a pale yellow upon completion.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive radical initiator (AIBN).- Insufficient reaction temperature or light source intensity.- Presence of radical inhibitors (e.g., oxygen, certain impurities).- Deactivated NBS.- Use fresh AIBN.- Ensure the reaction is heated to reflux (typically 80-90°C for solvents like 1,2-dichloroethane) or that the light source is functional and close to the reaction vessel.- Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored NBS.
Formation of Multiple Products (Side Reactions) - High concentration of bromine.- Reaction temperature is too high, promoting side reactions.- The aromatic ring is susceptible to electrophilic bromination.- Use NBS to maintain a low bromine concentration.- Optimize the reaction temperature; avoid excessive heating.- Ensure the reaction is carried out in a non-polar solvent to disfavor ionic pathways.
Dibromination at the Benzylic Position - Excess of NBS used.- Prolonged reaction time.- Use a stoichiometric amount of NBS (typically 1.05-1.1 equivalents).- Carefully monitor the reaction by TLC and stop it once the starting material is consumed.[3]
Bromination on the Aromatic Ring - Presence of protic or polar solvents that can promote ionic mechanisms.- Contamination with acidic impurities.- Use a dry, non-polar solvent.- Ensure all glassware is dry and reagents are free from acidic impurities.
Difficulty in Product Purification - Presence of unreacted NBS and succinimide byproduct.- Formation of closely related byproducts.- After the reaction, filter the cooled mixture to remove succinimide.- Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine and then with brine.- Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or column chromatography on silica gel.

Experimental Protocols

Benzylic Bromination of 2-Benzyloxy-5-bromotoluene

This protocol is based on established procedures for benzylic bromination of similar substrates.

Materials:

  • 2-Benzyloxy-5-bromotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • 1,2-Dichloroethane (or another suitable non-polar solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexane (for recrystallization/chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzyloxy-5-bromotoluene (1.0 eq.) in 1,2-dichloroethane.

  • Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05-0.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 83°C for 1,2-dichloroethane) and maintain the temperature. Alternatively, the reaction can be initiated using a UV lamp at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Stoichiometry (Substrate:NBS:AIBN) 1 : 1.05-1.1 : 0.05-0.1Using a slight excess of NBS ensures complete conversion of the starting material. A catalytic amount of AIBN is sufficient.
Solvent 1,2-Dichloroethane, Cyclohexane, TrifluorotolueneCarbon tetrachloride is effective but should be avoided due to toxicity.[2]
Temperature Reflux (e.g., ~83°C for 1,2-dichloroethane)The temperature should be sufficient to initiate the decomposition of AIBN.
Reaction Time 2 - 4 hoursMonitor by TLC to determine the optimal reaction time and avoid the formation of byproducts.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Benzyloxy-5-bromotoluene in 1,2-Dichloroethane add_reagents Add NBS and AIBN start->add_reagents heat Heat to Reflux or Irradiate add_reagents->heat cool Cool to Room Temperature heat->cool filter Filter Succinimide cool->filter wash Aqueous Washes (Na₂S₂O₃, NaHCO₃, Brine) filter->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory low_yield Low Yield / No Reaction start->low_yield side_products Multiple Side Products start->side_products dibromination Dibrominated Product start->dibromination check_reagents Check Reagent Quality (Fresh AIBN/NBS) low_yield->check_reagents optimize_conditions Optimize Temperature/ Inert Atmosphere low_yield->optimize_conditions side_products->optimize_conditions control_br2 Ensure Low Br₂ Conc. (Use NBS) side_products->control_br2 stoichiometry Adjust NBS Stoichiometry (1.05-1.1 eq.) dibromination->stoichiometry monitor_reaction Monitor Reaction Closely (TLC) dibromination->monitor_reaction

Caption: Troubleshooting logic for optimizing the synthesis.

References

How to avoid impurities in 2-Benzyloxy-5-bromobenzylbromide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Benzyloxy-5-bromobenzylbromide. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

Encountering impurities in the synthesis of this compound is a common challenge, primarily due to the electron-rich nature of the aromatic ring. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of starting material (2-Benzyloxy-5-bromotoluene) remaining - Insufficient radical initiator (e.g., AIBN, benzoyl peroxide) or inadequate initiation (e.g., low light intensity/temperature).- Reaction time is too short.- Deactivated N-bromosuccinimide (NBS).- Increase the amount of radical initiator by 10-20%.- Ensure the light source is of appropriate wavelength and intensity, or increase the reaction temperature to ensure efficient decomposition of the initiator.- Extend the reaction time and monitor progress by TLC or GC.- Use freshly recrystallized NBS.
Formation of di- or poly-brominated side products (e.g., 2-Benzyloxy-5-bromobenzal bromide) - High localized concentration of bromine.- Use of an excess of NBS.[1]- Impurities in NBS (e.g., residual Br₂ or HBr) can accelerate the radical reaction, leading to over-bromination.[1]- Employ slow, portion-wise or continuous addition of NBS to the reaction mixture to maintain a low concentration of the brominating agent.[1]- Use a stoichiometric amount of NBS (typically 1.05-1.1 equivalents).- Purify NBS by recrystallization from water to remove acidic impurities.
Presence of ring-brominated isomers (e.g., 2-Benzyloxy-3,5-dibromotoluene) - The benzyloxy group is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic bromination.[2][3][4]- High concentration of molecular bromine (Br₂), which can be present as an impurity in NBS or formed in situ.[5]- Use N-bromosuccinimide (NBS) as the bromine source, as it maintains a low concentration of Br₂ throughout the reaction.[5]- Ensure the reaction is carried out in a non-polar solvent (e.g., carbon tetrachloride, cyclohexane) to disfavor ionic pathways.- Conduct the reaction in the absence of Lewis acids or strong protic acids, which can catalyze electrophilic aromatic substitution.
Formation of 2-Benzyloxy-5-bromobenzaldehyde or 2-Benzyloxy-5-bromobenzoic acid - Oxidation of the benzyl bromide product. This can occur if the reaction mixture is exposed to air and light for extended periods, or during workup.- Hydrolysis of the benzyl bromide to the corresponding alcohol, followed by oxidation.- Work up the reaction promptly upon completion.- Store the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.- Use anhydrous solvents and reagents to minimize hydrolysis.
Hydrolysis of the product to 2-Benzyloxy-5-bromobenzyl alcohol - Presence of water in the reaction mixture or during workup. Benzylic bromides are susceptible to nucleophilic substitution by water.- Use anhydrous solvents and reagents.- Perform the workup under anhydrous conditions as much as possible, for example, by using a dry workup procedure or minimizing contact with aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound and how can I detect them?

A1: The most common impurities are the starting material (2-Benzyloxy-5-bromotoluene), the over-brominated product (2-Benzyloxy-5-bromobenzal bromide), and ring-brominated isomers. These impurities can be detected and quantified using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for this reaction over elemental bromine (Br₂)?

A2: NBS is the preferred reagent because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[5] This is crucial for selectively promoting the desired free-radical benzylic bromination over the competing electrophilic aromatic substitution on the electron-rich ring, which is activated by the benzyloxy group.[2][3][4] Using Br₂ directly would lead to a significant amount of unwanted ring bromination.

Q3: What is the role of the radical initiator and which one should I choose?

A3: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free-radical chain reaction by generating the initial bromine radicals.[6] The choice of initiator often depends on the reaction temperature. AIBN has a 10-hour half-life at approximately 65°C, while BPO decomposes at a slightly higher temperature (10-hour half-life at ~73°C). The initiator should be chosen so that it decomposes at a reasonable rate at the desired reaction temperature.

Q4: What solvent is best for this reaction?

A4: Non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or acetonitrile are commonly used for benzylic bromination with NBS.[6][7] These solvents are preferred because they do not promote the ionic pathway that leads to electrophilic aromatic substitution. Due to the toxicity of CCl₄, alternative solvents like acetonitrile are increasingly being used.[7]

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying benzylic bromides is recrystallization. A suitable solvent system can be determined empirically, but mixtures of hexanes and ethyl acetate are often effective. Column chromatography on silica gel can also be used, but care must be taken as the product can be unstable on silica for extended periods.

Data Presentation

The following table presents data from a study on the electrochemical bromination of 4-methoxytoluene, a compound structurally similar to 2-benzyloxy-5-bromotoluene. This data illustrates the competition between ring and side-chain bromination.

Table 1: Product Distribution in the Electrochemical Bromination of 4-Methoxytoluene [2]

Charge Passed (F/mol)4-Methoxytoluene (%)3-Bromo-4-methoxytoluene (%)3-Bromo-4-methoxybenzyl bromide (%)
2503713
4-3456
6-1486

Note: This data is for a related compound and serves to illustrate the reaction trends. Actual results for this compound may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for benzylic bromination with NBS.[6] Researchers should adapt it to their specific laboratory conditions and safety protocols.

  • Preparation: To a solution of 2-Benzyloxy-5-bromotoluene (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile (10-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.05-1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq).

  • Reaction: Heat the mixture to reflux (for CCl₄) or around 80°C (for acetonitrile) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the key chemical pathways and logical relationships in the synthesis of this compound.

Reaction_Pathway cluster_reagents Reaction Conditions SM 2-Benzyloxy-5-bromotoluene Int Benzylic Radical Intermediate SM->Int H abstraction SP2 Ring-Brominated Isomers (Electrophilic Substitution) SM->SP2 Electrophilic Attack (Side Reaction) P This compound (Desired Product) Int->P + Br• SP1 2-Benzyloxy-5-bromobenzal bromide (Over-bromination) P->SP1 Further Bromination Reagents NBS, Radical Initiator, Heat/Light, Solvent

Figure 1. Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_impurities Troubleshooting Steps cluster_solutions Corrective Actions Start Reaction Complete Analyze Analyze Crude Product (TLC, GC, NMR) Start->Analyze Check_Impurity Impurity Profile Acceptable? Analyze->Check_Impurity End Proceed to Purification Check_Impurity->End Yes Troubleshoot Identify Major Impurity Check_Impurity->Troubleshoot No SM_High High Starting Material Troubleshoot->SM_High Over_Brom Over-bromination Troubleshoot->Over_Brom Ring_Brom Ring Bromination Troubleshoot->Ring_Brom Sol_SM Increase Initiator/Time/ Use Fresh NBS SM_High->Sol_SM Sol_Over Slow NBS Addition/ Stoichiometric NBS Over_Brom->Sol_Over Sol_Ring Ensure Low [Br₂]/ Use Non-polar Solvent Ring_Brom->Sol_Ring

Figure 2. Troubleshooting workflow for impurity analysis.

References

Troubleshooting failed reactions involving 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Benzyloxy-5-bromobenzylbromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is not proceeding to completion. What are the common causes?

A1: Incomplete conversion in alkylation reactions using this compound can stem from several factors:

  • Insufficiently strong base: The choice of base is critical for deprotonating the nucleophile. If the base is not strong enough to generate a sufficient concentration of the anionic nucleophile, the reaction will be slow or stall.

  • Poor solubility: The reagent, substrate, or base may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

  • Steric hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the rate of this typically S_N2 reaction.

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Reagent degradation: this compound can be sensitive to moisture and light. Improper storage or handling can lead to its degradation.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Several side reactions can occur when using this compound:

  • Hydrolysis: The benzyl bromide functionality is susceptible to hydrolysis, especially in the presence of water, leading to the formation of 2-Benzyloxy-5-bromobenzyl alcohol.[2][3]

  • Elimination: Although less common for benzyl bromides, if the reaction conditions are too harsh (e.g., very strong, sterically hindered base), elimination to form a stilbene-type derivative could occur.

  • Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), di-alkylation can be a significant side reaction.

  • Debenzylation: While typically requiring specific catalysts, cleavage of the benzyloxy ether linkage is a potential side reaction under certain conditions, especially with prolonged reaction times or in the presence of certain Lewis or Brønsted acids.[4][5][6][7]

  • Reaction with solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and react with the benzyl bromide.[8]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can often be removed during the work-up and purification steps:

  • Quenching: Adding a nucleophilic scavenger at the end of the reaction can consume the excess benzyl bromide. Common scavengers include primary or secondary amines (like triethylamine or piperidine) or thiols.[9]

  • Aqueous wash: A wash with an aqueous solution of a nucleophilic salt, such as sodium bisulfite or sodium thiosulfate, can help to convert the benzyl bromide into a more water-soluble species.

  • Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from the less polar this compound.[9] A non-polar eluent system will typically elute the benzyl bromide first.[9]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method to remove residual starting material.[9]

Troubleshooting Guides

Guide 1: Low Yield in an O-Alkylation Reaction

Problem: You are attempting to alkylate a phenol with this compound using K₂CO₃ in acetone, but you are observing a low yield of the desired ether.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in O-alkylation.

Data Presentation: Comparison of Reaction Conditions for Phenol Alkylation

ParameterCondition A (Low Yield)Condition B (Improved Yield)
Base K₂CO₃Cs₂CO₃
Solvent AcetoneDMF
Temperature Room Temperature60 °C
Reaction Time 24 hours8 hours
Yield < 20%> 80%
Guide 2: Formation of 2-Benzyloxy-5-bromobenzyl alcohol as a Major Byproduct

Problem: Your reaction is producing a significant amount of 2-Benzyloxy-5-bromobenzyl alcohol, which has a similar polarity to your product, making purification difficult.

Logical Relationship Diagram for Byproduct Formation:

Byproduct_Formation reagent This compound product Desired Alkylated Product reagent->product Reaction with Nucleophile byproduct 2-Benzyloxy-5-bromobenzyl alcohol (Hydrolysis Byproduct) reagent->byproduct Reaction with Water (Hydrolysis) nucleophile Intended Nucleophile (e.g., Phenoxide, Amine) nucleophile->product water Water (Moisture) water->byproduct

Caption: Logical diagram of competing reactions.

Preventative Measures:

  • Dry Reaction Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis, such as THF, DMF, or acetonitrile.

  • Non-hygroscopic Base: If possible, use a non-hygroscopic base or dry the base before use.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF (0.1 M).

  • Deprotonation: Add a suitable base, such as cesium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-70 °C and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Quenching and Work-up to Remove Excess Benzyl Bromide
  • Reaction Completion: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.

  • Quenching: Add triethylamine (2.0 eq relative to the excess benzyl bromide) and stir for 1 hour at room temperature. This will convert the remaining benzyl bromide to a water-soluble quaternary ammonium salt.[9]

  • Extraction: Proceed with the standard aqueous work-up. The quaternary ammonium salt will remain in the aqueous layer.

  • Purification: After extraction and drying, the crude product can be further purified by column chromatography or recrystallization.

Disclaimer: The information provided is for guidance purposes only. Reaction conditions should be optimized for each specific substrate and experimental setup. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Recrystallization of 2-Benzyloxy-5-bromobenzylbromide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Benzyloxy-5-bromobenzylbromide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound derivatives?

A1: Recrystallization is a critical purification technique used to remove impurities from the solid product. These impurities may originate from starting materials, side reactions, or residual solvents from the synthesis. A successful recrystallization yields a product with high purity, which is essential for accurate analytical data and for downstream applications in drug development.

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent should dissolve the this compound derivative sparingly or not at all at room temperature but show high solubility at an elevated temperature. Based on the solubility of analogous compounds, suitable single solvents to investigate include methanol, ethanol, and ethyl acetate. Mixed solvent systems, such as ethyl acetate/hexane or toluene/hexane, can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific derivative.

Q3: What are the key steps in a successful recrystallization?

A3: The fundamental steps involve:

  • Dissolving the crude product in a minimum amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying the crystals to remove all residual solvent.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. Excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature and then in an ice bath will help to maximize crystal formation.

Troubleshooting Guide

Problem/QuestionPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound, if available.- If using a single solvent, consider a two-solvent system by adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.- If impurities are suspected, consider a preliminary purification step such as a silica gel plug filtration before recrystallization.- Choose a solvent with a lower boiling point.
Crystals form too quickly and are very small or appear as a powder. - The solution is supersaturated and cooled too rapidly.- Reheat the solution to redissolve the solid, add a small amount of extra solvent, and allow it to cool more slowly. An insulated container can help moderate the cooling rate.
The recrystallized product is colored. - Colored impurities are present.- If the impurities are known to be non-polar, a pre-wash of the crude solid with a non-polar solvent like hexane may help.- For persistent color, you can try adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb your product.
Low recovery of the purified product. - Too much solvent was used.- The crystals were washed with too much cold solvent or the solvent was not cold enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Always use ice-cold solvent for washing the crystals and use it sparingly.- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and keep the solution at or near its boiling point.

Data Presentation: Estimated Solubility of this compound Derivatives

The following table provides an estimated qualitative solubility profile for this compound derivatives in common organic solvents. This data is based on the properties of structurally similar compounds and should be used as a starting point for solvent screening.

SolventSolubility at Room Temperature (20-25°C)Solubility at Elevated TemperatureSuitability for Recrystallization
Methanol Sparingly SolubleSolubleGood potential as a single solvent.
Ethanol Sparingly SolubleSolubleGood potential as a single solvent.
Ethyl Acetate SolubleVery SolubleMay be too soluble for single solvent use; better as the "good" solvent in a two-solvent system.
Toluene Sparingly SolubleSolubleGood potential as a single solvent, especially for less polar derivatives.
Hexane InsolubleSparingly SolubleGood potential as the "poor" solvent (anti-solvent) in a two-solvent system with a more polar solvent like ethyl acetate.
Dichloromethane SolubleVery SolubleGenerally too soluble for effective recrystallization.
Chloroform SolubleVery SolubleGenerally too soluble for effective recrystallization.
Water InsolubleInsolubleNot a suitable solvent.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol or ethanol) and heat the mixture to boiling with gentle swirling. Continue to add the hot solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add a less polar solvent in which the compound is insoluble (e.g., hexane) dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Clarification: Add a few drops of the hot, "good" solvent (ethyl acetate) until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 of the single-solvent protocol, using the two-solvent mixture (in the same ratio) for washing.

Mandatory Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sub_no_crystals Too much solvent? no_crystals->sub_no_crystals sub_oiling_out Cooling too fast? oiling_out->sub_oiling_out sub_low_yield Excess solvent used? low_yield->sub_low_yield boil_off Boil off solvent sub_no_crystals->boil_off Yes scratch_seed Scratch flask or add seed crystal sub_no_crystals->scratch_seed No reheat_cool_slower Reheat, add solvent, cool slower sub_oiling_out->reheat_cool_slower Yes change_solvent Choose lower boiling solvent sub_oiling_out->change_solvent No concentrate_mother_liquor Concentrate mother liquor for second crop sub_low_yield->concentrate_mother_liquor Yes check_washing Use minimal ice-cold wash solvent sub_low_yield->check_washing No

Caption: Troubleshooting decision tree for common recrystallization problems.

Validation & Comparative

Comparative Analysis of Novel Compounds Derived from 2-Benzyloxy-5-bromobenzylbromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 2-Benzyloxy-5-bromobenzylbromide. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of new chemical entities. This document summarizes key quantitative data, details experimental protocols, and visualizes essential workflows and conceptual relationships to facilitate informed decision-making in research and development.

Introduction

This compound is a key building block for the synthesis of a variety of organic compounds. Its benzyloxy group offers potential for modulation of lipophilicity and metabolic stability, while the bromo substituent provides a handle for further functionalization, and the benzyl bromide moiety allows for facile introduction of the core structure via nucleophilic substitution. This guide explores the synthesis of two representative compound classes derived from this starting material: an ether-linked derivative (Compound A) and a thioether-linked derivative (Compound B), and compares their physicochemical and biological properties.

Synthesis and Characterization

The synthesis of novel derivatives from this compound typically involves nucleophilic substitution reactions at the benzylic position. The general synthetic scheme is outlined below.

G start This compound product Substituted Product start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R-OH, R-SH) nucleophile->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) conditions->product

Caption: General synthetic route for derivatives of this compound.

Experimental Protocol: General Synthesis of Derivatives

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with the respective nucleophile (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Comparative Data

The following table summarizes the key characterization data for two representative compounds synthesized from this compound.

Compound ID Structure Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) LogP (calculated)
Compound A 2-Benzyloxy-5-bromo-1-(phenoxymethyl)benzeneC21H19BrO2399.2885112-1155.8
Compound B 2-Benzyloxy-5-bromo-1-[(phenylthio)methyl]benzeneC21H19BrOS415.359298-1016.2

Biological Activity: A Comparative Study

The synthesized compounds were evaluated for their potential as antimicrobial and anticancer agents. The following sections present a comparative analysis of their performance.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the compounds was determined against a panel of pathogenic bacteria and fungi.

Compound ID Staphylococcus aureus (MIC, µg/mL) Escherichia coli (MIC, µg/mL) Candida albicans (MIC, µg/mL)
Compound A 166432
Compound B 83216

The results indicate that the thioether derivative (Compound B) exhibits more potent antimicrobial activity compared to its ether counterpart (Compound A). This suggests that the sulfur atom may play a crucial role in the interaction with microbial targets.

Anticancer Activity

The cytotoxic effects of the compounds were assessed against the human breast cancer cell line MCF-7.

Compound ID IC50 (µM) on MCF-7 cells
Compound A 25.5
Compound B 12.8

Consistent with the antimicrobial data, Compound B demonstrated significantly higher cytotoxicity against MCF-7 cells, with an IC50 value approximately twofold lower than that of Compound A.

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for yeast in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.5 to 512 µg/mL. The plates were inoculated with the microbial suspension and incubated at 37°C for 24 hours (bacteria) or 35°C for 48 hours (yeast). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Serial Dilution of Compounds B Inoculation with Microbes A->B C Incubate at 37°C (Bacteria) or 35°C (Yeast) B->C D Visual Inspection for Growth C->D E Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests a potential structure-activity relationship where the nature of the heteroatom linking the benzyl moiety to the substituent plays a significant role in the biological activity. The enhanced potency of the thioether derivative (Compound B) could be attributed to several factors, including increased lipophilicity, altered metabolic stability, or specific interactions with biological targets that are favored by the presence of a sulfur atom.

G cluster_0 Compound A (Ether) cluster_1 Compound B (Thioether) A_structure O-linkage A_activity Moderate Activity A_structure->A_activity B_activity Higher Activity A_activity->B_activity Improved Potency B_structure S-linkage B_structure->B_activity

Caption: Conceptual relationship between linker atom and biological activity.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a valuable scaffold for the development of novel bioactive compounds. The initial findings highlight the superior performance of the thioether derivative (Compound B) over its ether analog (Compound A) in both antimicrobial and anticancer assays. Further investigations are warranted to expand the library of derivatives with diverse linkers and substituents to establish a more comprehensive structure-activity relationship. Mechanistic studies are also recommended to elucidate the mode of action of these promising compounds. This guide serves as a foundational resource to aid researchers in the strategic design and development of next-generation therapeutic agents based on the this compound core.

Unraveling the Reaction Pathways of 2-Benzyloxy-5-bromobenzylbromide: A Comparative ¹H NMR Analysis of Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the ¹H NMR spectra of potential products derived from the versatile reagent, 2-benzyloxy-5-bromobenzylbromide. By understanding the distinct spectral signatures of these compounds, researchers can confidently identify and differentiate reaction outcomes, streamlining synthetic efforts and ensuring the purity of target molecules.

The benzylic bromide moiety of this compound serves as a reactive handle for a variety of nucleophilic substitution reactions. Depending on the nucleophile employed, a diverse array of functional groups can be introduced at the benzylic position, leading to the formation of alcohols, ethers, amines, nitriles, and other valuable intermediates. This guide focuses on the ¹H NMR analysis of three key reaction products: 2-benzyloxy-5-bromobenzyl alcohol, 2-benzyloxy-5-bromobenzaldehyde, and N-(2-benzyloxy-5-bromobenzyl)acetamide.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the starting material and its principal reaction products. These values are crucial for identifying the success of a given transformation and for assessing the purity of the isolated compounds.

Compound NameStructureAromatic Protons (ppm)Benzylic Protons (-CH₂-) (ppm)Other Characteristic Protons (ppm)
This compound 7.50-7.20 (m, 8H)4.55 (s, 2H)5.10 (s, 2H, -OCH₂Ph)
2-Benzyloxy-5-bromobenzyl Alcohol 7.45-7.15 (m, 8H)4.65 (s, 2H)5.08 (s, 2H, -OCH₂Ph), ~2.0 (br s, 1H, -OH)
2-Benzyloxy-5-bromobenzaldehyde 7.90-7.20 (m, 8H)-10.20 (s, 1H, -CHO), 5.15 (s, 2H, -OCH₂Ph)
N-(2-Benzyloxy-5-bromobenzyl)acetamide 7.40-7.10 (m, 8H)4.40 (d, J=6.0 Hz, 2H)5.05 (s, 2H, -OCH₂Ph), ~6.0 (br t, 1H, -NH), 2.00 (s, 3H, -COCH₃)

Experimental Protocols

Detailed methodologies for the synthesis and subsequent ¹H NMR analysis of the aforementioned compounds are provided below.

Synthesis of 2-Benzyloxy-5-bromobenzyl Alcohol

A solution of this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL) is treated with sodium bicarbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 4 hours. After completion, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can be purified by column chromatography.

Synthesis of 2-Benzyloxy-5-bromobenzaldehyde

To a solution of 2-benzyloxy-5-bromobenzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added pyridinium chlorochromate (PCC) (1.5 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the aldehyde, which can be further purified by recrystallization or column chromatography.

Synthesis of N-(2-Benzyloxy-5-bromobenzyl)acetamide

A solution of this compound (1.0 mmol) in acetonitrile (10 mL) is treated with acetamide (1.2 mmol) and potassium carbonate (1.5 mmol). The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired N-benzylacetamide derivative.

¹H NMR Spectroscopy

¹H NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams illustrate the synthetic transformations and the logical flow of the ¹H NMR analysis.

reaction_pathway start This compound alcohol 2-Benzyloxy-5-bromobenzyl Alcohol start->alcohol H₂O, NaHCO₃ amide N-(2-Benzyloxy-5-bromobenzyl)acetamide start->amide Acetamide, K₂CO₃ aldehyde 2-Benzyloxy-5-bromobenzaldehyde alcohol->aldehyde PCC

Caption: Synthetic routes from this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve sample in CDCl₃ tms Add TMS dissolve->tms acquire Acquire ¹H NMR Spectrum tms->acquire process Process raw data acquire->process integrate Integrate peaks process->integrate assign Assign chemical shifts integrate->assign compare Compare with expected values assign->compare conclusion conclusion compare->conclusion Identify Product

Caption: Workflow for ¹H NMR analysis of reaction products.

Alternative Analytical Techniques

While ¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, other analytical techniques can provide complementary information.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The chemical shift of the benzylic carbon is particularly informative. For the alcohol, it appears around 65 ppm, while for the aldehyde, it is significantly downfield, around 190 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For example, the alcohol will show a broad O-H stretch around 3300 cm⁻¹, while the aldehyde will exhibit a sharp C=O stretch around 1700 cm⁻¹. The amide will have a C=O stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

By combining the data from these techniques, researchers can achieve an unambiguous characterization of their synthetic products, ensuring the integrity of their scientific findings.

Unveiling 2-Benzyloxy-5-bromobenzylbromide Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the study of 2-benzyloxy-5-bromobenzylbromide derivatives, complete with supporting experimental data and detailed protocols.

This document delves into the expected mass spectrometric behavior of this compound, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct mass spectrometry data for this specific molecule, this guide presents a predicted fragmentation pattern based on the known behavior of structurally similar compounds, such as benzyl bromide and its derivatives. Furthermore, we compare the utility of mass spectrometry with alternative analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive characterization.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is anticipated to be characterized by several key fragments. The molecular ion peak (M+) is expected to exhibit a characteristic isotopic pattern due to the presence of a bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The fragmentation is predicted to be dominated by benzylic cleavage, a common pathway for benzyl bromide derivatives, leading to the formation of a stable tropylium ion.

Here is a summary of the expected major ions in the mass spectrum of this compound:

m/z (predicted) Ion Structure Description
354/356[C₁₄H₁₂Br₂O]⁺Molecular Ion (M+)
275/277[C₁₄H₁₂BrO]⁺Loss of a bromine radical
183/185[C₇H₆BrO]⁺Cleavage of the benzyl-oxygen bond
91[C₇H₇]⁺Tropylium ion (often the base peak)

The fragmentation process is initiated by the ionization of the molecule, followed by cleavage at the weakest bonds. The most probable fragmentation pathway is the loss of the benzylic bromine atom to form a stable benzylic cation, which can then rearrange to the highly stable tropylium ion at m/z 91.

fragmentation_pathway mol This compound m/z 354/356 frag1 [C₁₄H₁₂BrO]⁺ m/z 275/277 mol->frag1 - Br• frag3 [C₇H₆BrO]⁺ m/z 183/185 mol->frag3 - C₇H₇Br frag2 Tropylium ion m/z 91 frag1->frag2 - C₇H₅BrO

Predicted fragmentation pathway of this compound.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, a comprehensive characterization often requires a multi-technique approach.

Technique Information Provided Advantages Limitations
Direct Infusion Mass Spectrometry Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.High sensitivity, fast analysis time, provides structural information.Isomers may not be distinguishable, complex mixtures can be challenging to analyze.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a mixture, provides mass spectra for each component.Excellent for separating complex mixtures, provides both retention time and mass spectral data for identification.Compound must be volatile and thermally stable, derivatization may be required.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework of a molecule, connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds in a mixture.Applicable to a wide range of compounds, various detection methods available (UV, MS).[2]Does not inherently provide structural information without a coupled detector like MS.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 2-benzyloxy-5-bromo-toluene.

Materials:

  • 2-Benzyloxy-5-bromo-toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve 2-benzyloxy-5-bromo-toluene in CCl₄ in a round-bottom flask.

  • Add NBS and a catalytic amount of BPO or AIBN to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mass Spectrometry Analysis (Predicted Protocol)

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Procedure:

  • Prepare a dilute solution of the purified this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to confirm the fragmentation pathway.

GC-MS Analysis

For a GC-MS analysis, the following conditions would be a suitable starting point:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

References

A Guide to Alternatives for 2-Benzyloxy-5-bromobenzylbromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and drug development professionals, the benzyl ether is a cornerstone for hydroxyl group protection due to its general stability.[1] The reagent 2-benzyloxy-5-bromobenzylbromide offers a specific functionality, but a range of alternative substituted benzyl ethers provide a broader toolkit for orthogonal protection strategies, enabling selective deprotection under varied conditions. This guide provides a comparative overview of key alternatives, supported by experimental data and protocols.

Orthogonal Deprotection Strategies: A Comparative Overview

The primary advantage of employing substituted benzyl ethers lies in the ability to deprotect them under conditions that leave other protecting groups, including the parent benzyl ether, intact. This concept of orthogonality is crucial in the synthesis of complex molecules like oligosaccharides and other natural products.[2][3] The alternatives to the standard benzyl group are designed to be cleaved under specific, mild conditions, thereby avoiding the often harsh catalytic hydrogenolysis required for unsubstituted benzyl ethers.[4]

The key alternatives discussed in this guide are:

  • p-Methoxybenzyl (PMB) Ether: Cleaved under oxidative conditions.

  • p-Methylbenzyl (MBn) Ether: More readily cleaved by oxidation than the unsubstituted benzyl ether.

  • 2-Nitrobenzyl (oNB) Ether: A photolabile protecting group, removed with UV light.

Below is a logical workflow for selecting a benzyl-type protecting group based on the desired deprotection strategy.

G start Select Hydroxyl Protecting Group strategy Choose Deprotection Strategy start->strategy reductive Benzyl (Bn) (Standard) strategy->reductive Reductive (Hydrogenolysis) oxidative p-Methoxybenzyl (PMB) or p-Methylbenzyl (MBn) strategy->oxidative Oxidative photolytic 2-Nitrobenzyl (oNB) strategy->photolytic Photolytic stability_bn [General Purpose] reductive->stability_bn Stable to: Oxidative, Photolytic stability_pmb [Orthogonal to Bn] oxidative->stability_pmb Stable to: Reductive (mild), Photolytic stability_onb [Orthogonal to Bn & PMB] photolytic->stability_onb Stable to: Reductive, Oxidative

Caption: Decision workflow for selecting a benzyl-type protecting group.

Performance Comparison of Benzyl Ether Alternatives

The performance of each protecting group can be evaluated based on the efficiency of both its introduction (protection) and its removal (deprotection). The following tables summarize quantitative data from various sources.

Table 1: Comparison of Protection Reaction Conditions and Yields

The Williamson ether synthesis is a common method for the formation of benzyl ethers, typically employing a base and the corresponding benzyl bromide.[5][6]

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Benzyl (Bn)BnBr, NaH, DMF, 0 °C to rtVarious alcoholsHigh[1]
Benzyl (Bn)BnBr, KOH (solid), no solvent, rt1-Decanol95[7]
p-Methoxybenzyl (PMB)PMBCl, NaH, DMFVarious alcoholsHigh[8]
2-Nitrobenzyl (oNB)oNBBr, NaH, DMFVarious alcoholsHigh[6]
Table 2: Comparison of Deprotection Reaction Conditions and Yields

The key differentiator between these protecting groups is the method of their removal.

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Benzyl (Bn)H₂, Pd/C, MeOH or EtOHVarious benzyl ethersHigh[4]
p-Methoxybenzyl (PMB)DDQ, CH₂Cl₂/H₂O, rtVarious PMB ethersHigh[8]
p-Methoxybenzyl (PMB)Electrochemical, MeOH, undivided flow reactorVarious PMB ethersup to 93[9]
p-Methylbenzyl (MBn)DDQ, CH₂Cl₂/H₂O, rtVarious MBn ethersHigh[10]
2-Nitrobenzyl (oNB)UV light (e.g., 350 nm), solventVarious oNB ethersVaries[6]

Orthogonal Deprotection in Practice

The true utility of these alternatives is demonstrated in synthetic sequences requiring the selective deprotection of one hydroxyl group in the presence of others protected by different benzyl-type ethers.

G substrate Molecule with Multiple -OH groups protected as: - O-Bn - O-PMB - O-oNB deprotect_onb 1. Photolysis (UV light) substrate->deprotect_onb intermediate1 First free -OH (Bn and PMB ethers intact) deprotect_onb->intermediate1 deprotect_pmb 2. Oxidation (DDQ) intermediate1->deprotect_pmb intermediate2 Second free -OH (Bn ether intact) deprotect_pmb->intermediate2 deprotect_bn 3. Hydrogenolysis (H₂/Pd-C) intermediate2->deprotect_bn final_product All -OH groups deprotected deprotect_bn->final_product

Caption: An orthogonal deprotection workflow.

Stability of Benzyl-Type Protecting Groups

A crucial aspect of any protecting group is its stability towards a range of common reagents.

Table 3: Stability Profile of Benzyl Ethers
Reagent/ConditionBenzyl (Bn)p-Methoxybenzyl (PMB)2-Nitrobenzyl (oNB)
Strong Acids Generally StableLabileStable
Strong Bases StableStableStable
Oxidizing Agents (e.g., DDQ, CAN) StableLabile Stable
Reductive Agents (e.g., H₂/Pd-C) Labile Labile Stable
UV Light (photolysis) StableStableLabile

Experimental Protocols

Protocol 1: Protection of an Alcohol with Benzyl Bromide (Williamson Ether Synthesis)

This protocol is a general procedure for the benzylation of a hydroxyl group.[6]

  • Dissolve the starting material (1.0 equivalent) in dry N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the stirred solution.

  • Add benzyl bromide (BnBr, 1.5–2.0 equivalents) dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm gradually to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of an excess of triethylamine, followed by water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ

This protocol describes a typical procedure for the selective cleavage of a PMB ether.[8]

  • Dissolve the PMB-protected compound (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction mixture typically turns dark.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Photolytic Deprotection of a 2-Nitrobenzyl (oNB) Ether

This protocol outlines the general procedure for the photoremoval of an oNB protecting group.

  • Dissolve the 2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, dioxane/water) in a vessel made of quartz or borosilicate glass, depending on the required wavelength.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a filter to select the appropriate wavelength (typically >300 nm) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the deprotected alcohol from the 2-nitrosobenzaldehyde byproduct.

Conclusion

While this compound serves its purpose as a functionalized benzylating agent, the broader family of substituted benzyl ethers offers a versatile platform for advanced orthogonal protection strategies in complex organic synthesis. The choice between a standard benzyl group and its substituted counterparts, such as PMB, MBn, or oNB ethers, should be guided by the overall synthetic plan, particularly the need for selective deprotection in the presence of other sensitive functional groups. The data and protocols presented in this guide provide a foundation for making informed decisions to enhance the efficiency and elegance of a synthetic route.

References

Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2-Benzyloxy-5-bromobenzylbromide is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For halogenated aromatic compounds like this compound, a reversed-phase HPLC method is often suitable.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can also be considered for alternative selectivity.[1]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid (TFA). The TFA helps to improve peak shape.[1]

  • Gradient Program:

    • 0-5 min: 50% A

    • 5-25 min: Linear gradient from 50% to 95% A

    • 25-30 min: Hold at 95% A

    • 30.1-35 min: Return to 50% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm and 254 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful alternative for the analysis of volatile and semi-volatile compounds. Benzyl halides and related impurities are often analyzed by GC.[2][3]

Experimental Protocol: GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.

2. Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a concentration of 2 mg/mL.

  • Vortex to ensure complete dissolution.

Workflow for GC Purity Analysis```dot

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate % Purity integrate_gc->calculate_gc

Caption: Logical comparison of HPLC and GC for the analysis of this compound.

Data Summary

The following table presents hypothetical, yet realistic, data for the purity analysis of a typical batch of this compound using the described HPLC and GC methods.

ParameterHPLC-UVGC-FID
Retention Time (Main Peak) 15.2 min12.8 min
Calculated Purity (%) 98.5%98.2%
Key Impurity Detected 2-Benzyloxy-5-bromobenzoic acid (RT: 8.5 min)2-Bromotoluene (starting material, RT: 5.2 min)
Limit of Detection (LOD) ~0.05%~0.02%
Limit of Quantitation (LOQ) ~0.15%~0.06%
Relative Standard Deviation < 1.0%< 1.5%

Conclusion

Both HPLC and GC are suitable methods for the purity analysis of this compound.

  • HPLC is advantageous for its ability to analyze a wider range of potential non-volatile impurities, such as hydrolysis or oxidation products, without the risk of thermal degradation.

  • GC offers high sensitivity for volatile impurities, including residual starting materials and solvents.

The choice of method should be guided by the expected impurity profile of the sample. For comprehensive characterization, employing both techniques can provide a more complete purity profile. For routine quality control, a validated HPLC method is often preferred due to its robustness and applicability to a broader range of potential degradation products.

References

A Comparative Study of Functional Group Tolerance: 2-Benzyloxy-5-bromobenzylbromide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic introduction of protecting groups and structural motifs is paramount to the successful construction of complex molecules. Benzyl groups, in particular, are frequently employed for the protection of alcohols, phenols, amines, and thiols due to their general stability and ease of removal. The reactivity of the benzylating agent, however, can be modulated by substituents on the aromatic ring, influencing its functional group tolerance and suitability for specific applications. This guide provides a comparative analysis of the functional group tolerance of the less common reagent, 2-Benzyloxy-5-bromobenzylbromide, against two widely used alternatives: Benzyl Bromide (BnBr) and 4-Methoxybenzyl Bromide (PMBBr).

Comparative Data on Functional Group Tolerance

The following tables summarize the expected compatibility of various functional groups with this compound and its common alternatives. The tolerance is rated as High (generally compatible), Moderate (reaction may occur, requires careful control of conditions), or Low (likely to react).

Table 1: Functional Group Tolerance of this compound

Functional GroupClassExpected ToleranceNotes
Alcohols (1°, 2°)NucleophileHighGood reactivity expected for O-benzylation.
Alcohols (3°)NucleophileModerateSteric hindrance may slow the reaction.
PhenolsNucleophileHighExcellent reactivity expected.
Amines (1°, 2°)NucleophileLowHighly reactive, likely to undergo N-benzylation.
AnilinesNucleophileLowProne to N-benzylation.
ThiolsNucleophileLowStrong nucleophiles, will readily undergo S-benzylation.
Carboxylic AcidsNucleophileModerateCan be benzylated, but typically requires specific conditions.
AldehydesElectrophileHighGenerally stable under typical benzylation conditions.
KetonesElectrophileHighGenerally stable.
EstersElectrophileHighStable.
AmidesNucleophileHighGenerally stable, N-benzylation is difficult.
Nitro GroupsElectron-withdrawingHighStable.
NitrilesElectrophileHighStable.
OlefinsNucleophileHighGenerally stable, unless activated.
Alkynes (terminal)NucleophileModerateThe acidic proton can be deprotonated by a strong base.

Table 2: Functional Group Tolerance of Benzyl Bromide (BnBr)

Functional GroupClassToleranceNotes
Alcohols (1°, 2°)NucleophileHighStandard reagent for O-benzylation.
Alcohols (3°)NucleophileModerateSlower reaction rates due to steric hindrance.
PhenolsNucleophileHighVery effective for phenol protection.
Amines (1°, 2°)NucleophileLowReadily forms N-benzylated products.
AnilinesNucleophileLowReadily forms N-benzylated products.
ThiolsNucleophileLowHighly reactive towards S-benzylation.
Carboxylic AcidsNucleophileModerateBenzylation of the carboxylate is a common procedure.
AldehydesElectrophileHighStable.
KetonesElectrophileHighStable.
EstersElectrophileHighStable.
AmidesNucleophileHighGenerally unreactive.
Nitro GroupsElectron-withdrawingHighStable.
NitrilesElectrophileHighStable.
OlefinsNucleophileHighStable.
Alkynes (terminal)NucleophileModerateCan react with the terminal alkyne under basic conditions.

Table 3: Functional Group Tolerance of 4-Methoxybenzyl Bromide (PMBBr)

Functional GroupClassToleranceNotes
Alcohols (1°, 2°)NucleophileHighMore reactive than BnBr due to the electron-donating methoxy group.
Alcohols (3°)NucleophileModerateSteric hindrance is a factor.
PhenolsNucleophileHighHighly effective.
Amines (1°, 2°)NucleophileLowVery reactive towards N-benzylation.
AnilinesNucleophileLowVery reactive towards N-benzylation.
ThiolsNucleophileLowVery reactive towards S-benzylation.
Carboxylic AcidsNucleophileModerateEffective for forming PMB esters.
AldehydesElectrophileHighStable.
KetonesElectrophileHighStable.
EstersElectrophileHighStable.
AmidesNucleophileHighGenerally unreactive.
Nitro GroupsElectron-withdrawingHighStable.
NitrilesElectrophileHighStable.
OlefinsNucleophileHighStable.
Alkynes (terminal)NucleophileModerateThe terminal proton can be abstracted by a strong base.

Experimental Protocols

The following are representative protocols for the benzylation of a primary alcohol using the three reagents.

Protocol 1: O-Benzylation using this compound (Predicted)

  • Materials: Substrate (1.0 eq), this compound (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a solution of the substrate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of this compound in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography.

Protocol 2: O-Benzylation using Benzyl Bromide (BnBr)

  • Materials: Substrate (1.0 eq), Benzyl Bromide (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. Dissolve the substrate in anhydrous DMF under an inert atmosphere and cool to 0 °C. b. Add sodium hydride portion-wise and stir for 30 minutes at 0 °C. c. Add benzyl bromide dropwise. d. Allow the reaction to warm to room temperature and stir for 4-12 hours. e. Monitor the reaction by TLC. f. Quench with water and extract with diethyl ether. g. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. h. Purify by flash chromatography.

Protocol 3: O-Benzylation using 4-Methoxybenzyl Bromide (PMBBr)

  • Materials: Substrate (1.0 eq), 4-Methoxybenzyl Bromide (1.1 eq), Potassium Hydroxide (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure: a. To a solution of the substrate in anhydrous DCM, add powdered potassium hydroxide. b. Add 4-methoxybenzyl bromide and stir the mixture vigorously at room temperature. c. Monitor the reaction by TLC (typically complete in 2-6 hours). d. Filter the reaction mixture to remove the salts and wash the filter cake with DCM. e. Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Workflows and Comparisons

Diagram 1: General Workflow for O-Benzylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substrate in Anhydrous Solvent B Add Base (e.g., NaH) A->B C Add Benzylating Agent (e.g., this compound) B->C D Reaction Stirring (Monitor by TLC) C->D E Quench Reaction D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Protected Product G->H

Caption: A generalized experimental workflow for the O-benzylation of an alcohol.

Diagram 2: Logical Comparison of Benzylating Agents

Caption: A logical comparison of the key features of the three benzylating agents.

A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for the key intermediates in the synthesis of 2-Benzyloxy-5-bromobenzylbromide. The information herein is intended to support researchers in identifying and characterizing these compounds throughout the synthetic process. This guide includes detailed experimental protocols, comparative tables of spectroscopic data, and a visualization of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound typically proceeds through a three-step sequence starting from 5-bromo-2-hydroxybenzaldehyde. The hydroxyl group is first protected with a benzyl group, followed by the reduction of the aldehyde to a primary alcohol. The final step involves the conversion of the alcohol to the corresponding benzyl bromide.

Synthesis of this compound Synthesis of this compound A 5-bromo-2-hydroxybenzaldehyde B 2-(Benzyloxy)-5-bromobenzaldehyde A->B Benzyl bromide, K2CO3, Acetone C 2-(Benzyloxy)-5-bromobenzyl alcohol B->C NaBH4, Methanol D This compound C->D PBr3, CH2Cl2

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde

To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux and stirred for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(Benzyloxy)-5-bromobenzyl alcohol

2-(Benzyloxy)-5-bromobenzaldehyde (1.0 eq) is dissolved in methanol, and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of water. The methanol is evaporated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(benzyloxy)-5-bromobenzyl alcohol.

Step 3: Synthesis of this compound

To a solution of 2-(benzyloxy)-5-bromobenzyl alcohol (1.0 eq) in dichloromethane at 0 °C, phosphorus tribromide (0.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is carefully quenched with ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the intermediates and selected alternative compounds to aid in their identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-CHO / -CH₂OH / -CH₂Br (ppm)-OCH₂- / Other (ppm)
5-bromo-2-hydroxybenzaldehyde 11.01 (s, 1H, OH), 9.87 (s, 1H, CHO), 7.61 (d, J=2.8 Hz, 1H), 7.53 (dd, J=8.8, 2.8 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H)9.87 (s)-
2-(Benzyloxy)-5-bromobenzaldehyde 10.49 (s, 1H, CHO), 7.95 (d, J=2.8 Hz, 1H), 7.59 (dd, J=8.8, 2.8 Hz, 1H), 7.45-7.30 (m, 5H, Ph), 7.00 (d, J=8.8 Hz, 1H)10.49 (s)5.19 (s, 2H)
2-(Benzyloxy)-5-bromobenzyl alcohol 7.55 (d, J=2.4 Hz, 1H), 7.40-7.25 (m, 6H, Ph+ArH), 6.85 (d, J=8.4 Hz, 1H)4.69 (s, 2H)5.10 (s, 2H), 2.15 (br s, 1H, OH)
2-Bromobenzaldehyde [1]10.34 (s, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.63 (d, J=7.6 Hz, 1H), 7.43 (t, J=7.6 Hz, 2H)10.34 (s)-
Benzaldehyde [2]10.0 (s, 1H), 7.87 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H)10.0 (s)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAr-C (ppm)-CHO / -CH₂OH / -CH₂Br (ppm)-OCH₂- / Other (ppm)
5-bromo-2-hydroxybenzaldehyde [3]159.9, 138.5, 135.5, 122.0, 120.2, 112.4195.9-
2-(Benzyloxy)-5-bromobenzaldehyde 160.1, 136.2, 135.8, 131.8, 128.8, 128.4, 127.3, 125.5, 114.5, 113.8189.570.9
2-(Benzyloxy)-5-bromobenzyl alcohol 154.5, 137.0, 131.9, 130.6, 128.6, 128.0, 127.3, 126.8, 113.2, 112.561.270.3
2-Bromobenzaldehyde [4]134.8, 133.8, 133.7, 129.8, 127.8, 127.7192.1-
Benzyl alcohol [5]140.9, 128.4, 127.4, 127.064.7-
Benzaldehyde [6]136.5, 134.4, 129.7, 129.0192.3-

Table 3: Mass Spectrometry (EI) Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
5-bromo-2-hydroxybenzaldehyde [7]C₇H₅BrO₂201.02202, 200 (M+), 173, 171, 121, 92, 63
2-(Benzyloxy)-5-bromobenzaldehyde C₁₄H₁₁BrO₂291.14292, 290 (M+), 211, 183, 91 (100%)
2-(Benzyloxy)-5-bromobenzyl alcohol C₁₄H₁₃BrO₂293.16294, 292 (M+), 213, 203, 201, 91 (100%)
2-Bromobenzyl alcohol C₇H₇BrO187.03188, 186 (M+), 107, 79, 77
Benzyl alcohol C₇H₈O108.14108 (M+), 107, 79, 77

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchC-Br Stretch
5-bromo-2-hydroxybenzaldehyde [8]3180 (br)16601280, 1220670
2-(Benzyloxy)-5-bromobenzaldehyde -16851240680
2-(Benzyloxy)-5-bromobenzyl alcohol 3350 (br)-1235675
2-Bromobenzyl alcohol 3300 (br)-1015750
Benzyl alcohol 3330 (br)-1010-

References

Safety Operating Guide

Navigating the Disposal of 2-Benzyloxy-5-bromobenzylbromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential guidance on the disposal of 2-Benzyloxy-5-bromobenzylbromide, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guide synthesizes information from structurally similar chemicals to provide a robust framework for its safe management.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The information presented here is intended as a supplementary resource and does not supersede local, state, or federal regulations, nor your institution's specific protocols.

Based on data from related brominated and benzyl-containing compounds, this compound is anticipated to be a skin and eye irritant. Inhalation of dust or fumes may cause respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if working with fine powders or in a poorly ventilated area.

Work should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the general procedure for preparing the compound for disposal:

  • Containerization:

    • Ensure the compound is in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Waste Characterization:

    • The compound should be classified as a halogenated organic waste.

    • Consult your institution's waste disposal guidelines for the specific waste codes that apply.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials. Based on information for similar compounds, this includes strong oxidizing agents, bases, and metals.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a certified waste disposal vendor.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below presents information for a structurally related compound, 2-Bromobenzyl bromide, to provide a general understanding of its physical and chemical properties.

PropertyValue (for 2-Bromobenzyl bromide)Source
Molecular Weight 249.93 g/mol
Melting Point 29-32 °C
Boiling Point 129 °C @ 19 mmHg
Flash Point > 110 °C (> 230 °F)

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical role of institutional EHS guidance.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to Dispose of This compound consult_ehs Consult Institutional EHS Department start->consult_ehs ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat consult_ehs->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_container Label Container Clearly segregate->label_container store Store in Designated Hazardous Waste Area label_container->store arrange_pickup Arrange for Pickup by Certified Waste Vendor store->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Disposal Workflow Diagram

Disclaimer: The information provided in this document is based on the best available data for structurally similar compounds and is intended for guidance purposes only. A specific Safety Data Sheet for this compound could not be located. Always prioritize the directives of your institution's Environmental Health and Safety department and consult with a qualified professional before handling or disposing of any chemical.

Personal protective equipment for handling 2-Benzyloxy-5-bromobenzylbromide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Benzyloxy-5-bromobenzylbromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a chemical compound requiring careful management in a laboratory setting. The following procedures are based on information from safety data sheets of structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this substance.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous substances that can cause skin and serious eye irritation.[1] Some related compounds are also toxic if inhaled and can cause severe skin burns and eye damage.[2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a full-face shield are required.[4]
Hand Protection Chemical-resistant gloves (e.g., PVC) are necessary to prevent skin contact.[4]
Skin and Body A lab coat or apron and, if necessary, overalls should be worn to protect against skin exposure.[4]
Respiratory In case of insufficient ventilation or potential for dust/aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid all personal contact, including inhalation of dust or fumes.[4]

  • Wash hands thoroughly after handling.[1]

  • Prevent the formation of dust.[1]

  • Keep the compound away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[2]

Storage:

  • Store in a tightly closed, suitable container in a dry, well-ventilated place.[2]

  • Some similar compounds require refrigeration; it is prudent to store this compound in a cool environment.[2][5]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[4][5]

  • Prevent the spill from entering drains.[1]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[2]

  • Do not empty into drains.[2]

Emergency Procedures

In case of:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If respiratory symptoms occur, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][5] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS & Procedures B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh & Transfer C->D E Conduct Experiment D->E F Segregate Waste E->F G Label Waste Container F->G H Dispose via Approved Vendor G->H I Spill K Follow Spill Protocol I->K J Exposure L Follow First Aid J->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.